Cy3.5 maleimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C48H54N5O16S4+ |
|---|---|
Molecular Weight |
1085.2 g/mol |
IUPAC Name |
(2E)-2-[(E)-3-[3-[6-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethylamino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonic acid |
InChI |
InChI=1S/C48H53N5O16S4/c1-6-51-35-16-14-31-33(25-29(70(58,59)60)27-37(31)72(64,65)66)45(35)47(2,3)39(51)11-10-12-40-48(4,5)46-34-26-30(71(61,62)63)28-38(73(67,68)69)32(34)15-17-36(46)52(40)23-9-7-8-13-41(54)49-21-22-50-42(55)20-24-53-43(56)18-19-44(53)57/h10-12,14-19,25-28H,6-9,13,20-24H2,1-5H3,(H5-,49,50,54,55,58,59,60,61,62,63,64,65,66,67,68,69)/p+1 |
InChI Key |
HWAOCLKQVSMHBT-UHFFFAOYSA-O |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)NCCNC(=O)CCN7C(=O)C=CC7=O)(C)C |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)NCCNC(=O)CCN7C(=O)C=CC7=O)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
What are the excitation and emission spectra of Cy3.5 maleimide?
An In-depth Technical Guide to the Spectral Properties of Cy3.5 Maleimide
This guide provides a comprehensive overview of the excitation and emission spectra of this compound, a fluorescent dye widely utilized by researchers, scientists, and drug development professionals for labeling biological molecules.
Core Spectroscopic Properties of this compound
This compound is an orange-red fluorescent dye belonging to the cyanine dye family.[1] The maleimide functional group allows for covalent attachment to sulfhydryl (thiol) groups, which are found in the cysteine residues of proteins and peptides, as well as in thiolated oligonucleotides.[2][3][4] This specific reactivity makes it a valuable tool for fluorescently labeling biomolecules for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1]
The key spectral characteristics of this compound are summarized in the table below. It is important to note that while the core structure of the Cy3.5 fluorophore determines its fundamental spectral properties, the local chemical environment, including the solvent and the molecule to which it is conjugated, can cause slight shifts in the excitation and emission maxima.
| Spectral Property | Value | Solvent/Conditions | Source(s) |
| Excitation Maximum (λex) | 579 nm | DMSO | |
| ~581 nm | Not Specified | ||
| 591 nm | Not Specified | ||
| Emission Maximum (λem) | 591 nm | DMSO | |
| ~596 nm | Not Specified | ||
| 604 nm | Not Specified | ||
| Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | Not Specified | |
| 116,000 cm⁻¹M⁻¹ | Not Specified | ||
| Quantum Yield (Φ) | 0.35 | Not Specified | |
| Recommended Solvent | DMSO, DMF | Not Specified |
Experimental Protocol: Measurement of Excitation and Emission Spectra
The following is a generalized protocol for determining the fluorescence excitation and emission spectra of this compound in a laboratory setting using a spectrofluorometer.
I. Materials and Reagents
-
This compound, solid form
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), methanol, or ethanol)
-
Standard quartz cuvettes (10 mm path length)
-
Spectrofluorometer
II. Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a concentrated stock solution (e.g., 1-10 mM) by dissolving the this compound powder in anhydrous DMSO. Mix thoroughly by vortexing until the dye is completely dissolved.
-
Note: Stock solutions in DMSO can be stored at -20°C for several months, protected from light and moisture.
-
-
Working Solution Preparation:
-
Prepare a dilute working solution of the dye by adding a small aliquot of the stock solution to the desired spectroscopic grade solvent in a quartz cuvette.
-
The final concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum. A common concentration for spectral measurements is in the micromolar range (e.g., 1-5 µM).
-
III. Spectroscopic Measurements
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable output.
-
Set the excitation and emission slit widths. Narrower slits (e.g., 2-5 nm) provide better spectral resolution, while wider slits increase signal intensity.
-
-
Measuring the Emission Spectrum:
-
Place the cuvette containing the working solution into the spectrofluorometer.
-
Set the excitation wavelength to the known maximum of Cy3.5 (e.g., 579 nm).
-
Scan a range of emission wavelengths, ensuring the range brackets the expected emission peak (e.g., scan from 585 nm to 700 nm).
-
The resulting plot of fluorescence intensity versus wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Measuring the Excitation Spectrum:
-
Set the emission monochromator to the determined emission maximum (λem, e.g., 591 nm).
-
Scan a range of excitation wavelengths that brackets the expected absorption peak (e.g., scan from 500 nm to 590 nm).
-
The resulting plot of fluorescence intensity versus wavelength is the excitation spectrum. The peak of this spectrum should correspond to the absorbance maximum.
-
-
Data Analysis:
-
Correct the obtained spectra for instrument-specific variations in lamp intensity and detector response, if this is not done automatically by the instrument's software.
-
Identify and record the peak wavelengths for both the excitation and emission spectra.
-
Visualization of the Fluorescence Process
The fundamental principle behind the spectral properties of this compound is the process of fluorescence, which involves the absorption of a photon, a transition to an excited electronic state, and the subsequent emission of a lower-energy photon.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
References
Cy3.5 Maleimide: A Comprehensive Technical Guide on Quantum Yield and Extinction Coefficient
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Cy3.5 maleimide, a widely used fluorescent probe. This document details its quantum yield and extinction coefficient, provides experimental protocols for their determination, and illustrates a relevant experimental workflow and signaling pathway.
Core Photophysical Properties of this compound
The utility of a fluorophore is fundamentally determined by its brightness and photostability. Two key parameters that define the brightness of a fluorescent molecule are its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The molar extinction coefficient quantifies the efficiency of light absorption at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent photons.
The following table summarizes the key spectral properties of this compound, including its quantum yield and extinction coefficient, as reported by various suppliers. These values are crucial for quantitative fluorescence experiments and for comparing the performance of different fluorescent labels.
| Parameter | Value | Source |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | AAT Bioquest[1] |
| 116,000 cm⁻¹M⁻¹ | Glen Research[2] | |
| Quantum Yield (Φ) | 0.15 | AAT Bioquest[1][3] |
| 0.15 | Glen Research[2] | |
| Excitation Maximum (λex) | 579 nm | AAT Bioquest |
| 591 nm | Glen Research | |
| Emission Maximum (λem) | 591 nm | AAT Bioquest |
| 604 nm | Glen Research |
Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is essential for reliable and reproducible fluorescence-based assays. The following sections provide detailed methodologies for measuring these critical parameters for fluorescent dyes like this compound.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined by applying the Beer-Lambert law, which describes the linear relationship between the absorbance of a solution and the concentration of the absorbing species.
Principle: The Beer-Lambert law is expressed as:
A = εcl
where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the concentration of the solute (in mol/L)
-
l is the path length of the cuvette (in cm)
By measuring the absorbance of a series of solutions of known concentrations, the molar extinction coefficient can be determined from the slope of a plot of absorbance versus concentration.
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution of known concentration.
-
Preparation of Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS). The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.
-
Spectrophotometer Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for this compound.
-
Use the same solvent/buffer as used for the dilutions to zero the spectrophotometer (blank measurement).
-
Measure the absorbance of each dilution at λmax using a cuvette with a known path length (typically 1 cm).
-
-
Data Analysis:
-
Plot the measured absorbance (A) on the y-axis against the corresponding concentration (c) on the x-axis.
-
Perform a linear regression analysis on the data points. The slope of the resulting line will be equal to the molar extinction coefficient (ε) multiplied by the path length (l).
-
Calculate ε by dividing the slope by the path length of the cuvette.
-
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. This is the most common and accessible method for determining quantum yields.
Principle: The quantum yield of an unknown sample (Φx) can be calculated relative to a standard (Φstd) using the following equation:
Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (ηx² / ηstd²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
The subscripts x and std refer to the unknown sample and the standard, respectively.
To minimize errors, a series of dilutions of both the sample and the standard are prepared, and the integrated fluorescence intensity is plotted against absorbance. The slope of this plot is proportional to the quantum yield.
Procedure:
-
Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield that has absorption and emission spectra that are reasonably close to those of this compound. For Cy3.5, a standard like Rhodamine 6G in ethanol (Φ ≈ 0.95) could be appropriate, though the choice should be carefully justified.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurements: Measure the absorbance of each solution at the chosen excitation wavelength using a spectrophotometer.
-
Fluorescence Measurements:
-
Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
For both the sample and the standard, plot the integrated fluorescence intensity (I) versus the absorbance (A).
-
Determine the slope of the linear fit for both plots (Gradx and Gradstd).
-
Calculate the quantum yield of the unknown sample using the following equation:
Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)
-
Experimental Workflow and Signaling Pathway Visualization
This compound is a thiol-reactive dye, making it ideal for labeling cysteine residues in proteins. This labeling strategy is widely used to study protein localization, dynamics, and interactions in various cellular processes, including signal transduction.
Experimental Workflow: Protein Labeling with this compound
The following diagram illustrates a typical workflow for labeling a protein of interest with this compound for subsequent use in cellular imaging or in vitro assays.
Caption: Workflow for labeling a protein with this compound.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Trafficking
Fluorescently labeled ligands or antibodies are often used to study the trafficking and signaling of receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation, differentiation, and survival. The following diagram illustrates a simplified pathway of RTK activation and endocytosis, a process that can be visualized using Cy3.5-labeled ligands.
Caption: Simplified RTK signaling and trafficking pathway.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Cy3.5 Maleimide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical parameters governing the use of Cy3.5 maleimide in aqueous buffers. Understanding the solubility and stability of this thiol-reactive cyanine dye is paramount for successful bioconjugation, ensuring reproducibility and the generation of high-quality data in applications ranging from fluorescence microscopy to drug delivery systems. This document summarizes key quantitative data, details experimental protocols, and provides visual workflows to facilitate optimal handling and application of this compound.
Solubility of this compound
The solubility of this compound in aqueous solutions is largely dictated by the presence or absence of sulfonated groups on the cyanine dye core. This fundamental structural difference leads to two distinct classes of the dye with vastly different handling requirements.
Non-Sulfonated this compound: This form of the dye exhibits low aqueous solubility. Consequently, it necessitates the use of an organic co-solvent, such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), for initial dissolution before its introduction into an aqueous reaction buffer.[1] It is recommended that the final concentration of the organic co-solvent in the aqueous buffer be kept to a minimum, typically around 10-15%, to avoid potential adverse effects on protein structure and function.[2]
Sulfonated this compound: To overcome the solubility limitations of the non-sulfonated version, sulfonated this compound has been developed. The presence of sulfonate groups significantly increases the hydrophilicity of the dye, rendering it water-soluble.[2] This allows for conjugation reactions to be performed in entirely aqueous environments, which can be advantageous when working with sensitive proteins that are intolerant to organic solvents.
The following table summarizes the available quantitative solubility data for this compound and a related sulfonated cyanine dye.
| Compound | Solvent | Solubility | Reference(s) |
| This compound (non-sulfonated) | Dimethyl sulfoxide (DMSO) | ≥71.5 mg/mL | |
| This compound (non-sulfonated) | Ethanol (with ultrasonic) | ≥28.5 mg/mL | |
| Sulfo-Cyanine3 maleimide | Water | 0.39 M (30 g/L) |
Stability of this compound in Aqueous Buffers
The stability of this compound in an aqueous environment is a multifaceted issue, involving the chemical integrity of both the maleimide functional group and the cyanine fluorophore.
Stability of the Maleimide Group
The maleimide group is an electrophilic moiety that exhibits high reactivity towards thiol groups, forming a stable thioether bond. However, it is also susceptible to hydrolysis in aqueous solutions, a reaction that opens the maleimide ring to form a non-reactive maleamic acid derivative. This hydrolysis is a critical factor to consider, as it directly impacts the efficiency of the conjugation reaction.
Key Factors Influencing Maleimide Hydrolysis:
-
pH: The rate of maleimide hydrolysis is highly pH-dependent. The optimal pH range for the thiol-maleimide conjugation reaction is between 6.5 and 7.5. Within this window, the reaction with thiols is significantly faster than the rate of hydrolysis and the competing reaction with amines. At pH values above 7.5, the rate of hydrolysis increases substantially.
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis. Therefore, it is generally recommended to perform conjugation reactions at room temperature or 4°C.
-
Buffer Composition: While the pH is the primary driver, the composition of the buffer can also play a role. It is crucial to use buffers that do not contain primary or secondary amines (e.g., Tris) or free thiols, as these will compete with the intended reaction. Phosphate-buffered saline (PBS) and HEPES are commonly recommended buffers.
The following diagram illustrates the competing reactions of the maleimide group in an aqueous buffer.
Caption: Competing reaction pathways for this compound in aqueous buffers.
Stability of the Cyanine Fluorophore
The cyanine dye core of Cy3.5 is susceptible to degradation from environmental factors, leading to a loss of fluorescence (photobleaching).
Key Factors Influencing Fluorophore Stability:
-
Light Exposure: Cyanine dyes are prone to photobleaching upon prolonged exposure to excitation light. It is crucial to protect the dye and its conjugates from light whenever possible.
-
Ozone: Cyanine dyes, particularly those with longer polymethine chains like Cy5, are sensitive to ozone. Working in a low-ozone environment or storing samples in an inert atmosphere can mitigate this issue.
-
Reducing and Oxidizing Agents: The presence of strong reducing or oxidizing agents in the buffer can affect the stability of the fluorophore.
The photostability of Cy3.5 can be influenced by its local environment. Covalent attachment to proteins can sometimes lead to an enhancement of its fluorescence properties.
Storage and Handling Recommendations
Proper storage and handling are critical to maintain the reactivity and fluorescence of this compound.
| Form | Storage Temperature | Conditions | Shelf-Life (Typical) | Reference(s) |
| Solid (lyophilized) | -20°C | Desiccated, protected from light | At least one year | |
| Stock Solution | -20°C | In anhydrous DMSO or DMF, protected from light | Up to one month | |
| Aqueous Conjugate | 4°C | Protected from light | Up to one week | |
| Aqueous Conjugate | -20°C or -80°C | With cryoprotectant (e.g., glycerol), protected from light | Up to one year |
Note: It is strongly recommended to prepare aqueous solutions of maleimide reagents immediately before use and to avoid long-term storage in aqueous buffers.
Experimental Protocols
Protocol for Dissolving and Storing this compound
The following workflow outlines the general procedure for preparing a stock solution of non-sulfonated this compound.
References
Cy3.5 Maleimide: A Technical Guide for Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Cy3.5 maleimide, a thiol-reactive fluorescent dye, in biomedical research. From fundamental properties to detailed experimental protocols and advanced applications, this document serves as a comprehensive resource for professionals leveraging fluorescent technologies in their scientific pursuits.
Core Principles of this compound in Biomolecular Labeling
This compound is a member of the cyanine dye family, engineered for the specific fluorescent labeling of biomolecules. Its primary application lies in its ability to form stable covalent bonds with free sulfhydryl groups, which are predominantly found in the cysteine residues of proteins and peptides, as well as in thiolated oligonucleotides.[1][2] This high specificity makes it an invaluable tool for researchers seeking to tag and visualize target molecules with high precision.
The maleimide group reacts specifically with thiols at a neutral pH (6.5-7.5) to form a stable thioether linkage.[3] This targeted conjugation allows for the precise attachment of the Cy3.5 fluorophore to a biomolecule of interest, enabling its detection and tracking in a variety of experimental settings.
Photophysical and Chemical Properties
The performance of a fluorescent dye is dictated by its photophysical properties. Cy3.5 exhibits a distinct spectral profile in the orange-red region of the visible spectrum. Key quantitative data for Cy3.5 are summarized in the table below, providing a basis for experimental design and instrument setup.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~579-581 nm | [4][5] |
| Emission Maximum (λem) | ~591-596 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.15 | |
| Recommended Laser Line | 561 nm | |
| Common Emission Filter | 585/42 nm |
Experimental Protocols: Labeling Biomolecules with this compound
The following sections provide detailed methodologies for the successful conjugation of this compound to proteins and antibodies.
Preparation of Reagents
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein or antibody of interest
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free buffer (e.g., HEPES)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Vortexer
-
Centrifuge
Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount in anhydrous DMSO or DMF. For example, for a 1 mg vial of this compound (MW ~715 g/mol ), add approximately 140 µL of DMSO.
-
Vortex the solution until the dye is completely dissolved. This stock solution can be stored at -20°C for up to one month, protected from light and moisture.
Protein and Antibody Preparation
-
Dissolve the protein or antibody in a suitable amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. The buffer pH should be maintained between 7.0 and 7.5 for optimal maleimide reactivity.
-
Optional - Reduction of Disulfide Bonds: For proteins with cysteine residues involved in disulfide bonds, a reduction step is necessary to liberate free sulfhydryl groups.
-
Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before adding the maleimide dye.
-
Alternatively, DTT can be used. However, excess DTT must be removed via a desalting column or dialysis prior to the addition of this compound, as it will compete for reaction with the dye.
-
Conjugation Reaction
The following diagram illustrates the general workflow for protein labeling with this compound.
Workflow for labeling proteins with this compound.
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing. The optimal ratio may need to be determined empirically for each specific protein.
-
Protect the reaction mixture from light by wrapping the tube in aluminum foil or using an amber tube.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
Purification of the Conjugate
-
Prepare a desalting column according to the manufacturer's instructions to separate the labeled protein from the unreacted dye.
-
Apply the reaction mixture to the column and elute with an appropriate buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Cy3.5 (~579 nm, Aₘₐₓ).
-
Calculate the concentration of the protein using the following formula:
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (for Cy3.5, this is approximately 0.178).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
ε_dye is the molar extinction coefficient of Cy3.5 (~150,000 cm⁻¹M⁻¹).
-
-
The DOL is the ratio of the dye concentration to the protein concentration:
DOL = Dye Concentration / Protein Concentration
Applications in Biomedical Research
This compound is a versatile tool with broad applications in biomedical research.
Fluorescence Microscopy
Labeled proteins and antibodies are widely used as probes in various fluorescence microscopy techniques, including immunofluorescence (IHC and ICC), to visualize the localization and dynamics of target molecules within cells and tissues.
Flow Cytometry
Antibodies conjugated to Cy3.5 can be used for the identification and quantification of specific cell populations in a heterogeneous sample through flow cytometry.
Förster Resonance Energy Transfer (FRET)
Cy3.5 is an effective donor fluorophore in FRET-based assays, often paired with an acceptor dye like Cy5.5. FRET is a powerful technique for studying molecular interactions, conformational changes in proteins, and enzymatic activity in real-time. When the donor (Cy3.5) and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor fluorescence. This phenomenon can be used to measure distances at the molecular level.
The following diagram illustrates the principle of FRET using a Cy3.5-Cy5.5 pair to study protein-protein interactions.
Principle of FRET using Cy3.5 and Cy5.5.
Storage and Handling
Proper storage of this compound and its conjugates is crucial for maintaining their fluorescence and reactivity.
-
Unconjugated Dye: Store the solid dye and DMSO stock solution at -20°C, desiccated and protected from light.
-
Conjugated Proteins: Store protein conjugates at 4°C for short-term use (up to a few weeks), protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C, or flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. The addition of a carrier protein like BSA (0.1-1%) can help prevent denaturation and non-specific binding.
Conclusion
This compound is a robust and versatile fluorescent probe for the specific labeling of thiol-containing biomolecules. Its bright fluorescence, well-characterized spectral properties, and suitability for FRET applications make it an indispensable tool for researchers in various fields of biomedical science. By following the detailed protocols outlined in this guide, scientists can effectively utilize this compound to gain deeper insights into complex biological processes.
References
- 1. Cyanine - Wikipedia [en.wikipedia.org]
- 2. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Spectrum [Cy3.5 (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 5. Cyanine3.5 Dye | AxisPharm [axispharm.com]
An In-depth Technical Guide to Cy3.5 Maleimide Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemistry, experimental protocols, and critical considerations for the successful bioconjugation of Cy3.5 maleimide. This compound is a thiol-reactive fluorescent dye widely used for labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups. The resulting fluorescently tagged molecules are instrumental in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.
Core Principles of this compound Bioconjugation
The fundamental reaction underpinning this compound bioconjugation is the Michael addition of a thiol group (from a cysteine residue in a protein, for example) to the electron-deficient double bond of the maleimide ring.[1][2] This reaction forms a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1][3]
The reaction is highly selective for thiols over other nucleophilic groups, such as amines, particularly within a specific pH range.[1] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines. This chemoselectivity is a key advantage of maleimide chemistry for site-specific modification of biomolecules.
Reaction Mechanism
The bioconjugation proceeds via a nucleophilic attack of the thiolate anion on one of the carbon atoms of the maleimide's double bond.
Caption: Thiol-Maleimide Conjugation Reaction.
Quantitative Data Summary
The efficiency and outcome of the conjugation reaction are influenced by several factors, which are summarized in the table below.
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Above pH 7.5, reactivity with amines increases. |
| Temperature | 4°C to Room Temperature (20-25°C) | Reaction can proceed overnight at 4°C or for 1-2 hours at room temperature. |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | A starting point for optimization. For some proteins, a 50-100 fold excess of dye over cysteine may be needed for saturation. |
| Protein Concentration | 1 - 10 mg/mL | A common range for efficient labeling. |
| Reaction Time | 1 hour to overnight | Dependent on temperature and reactivity of the specific thiol. |
| Labeling Efficiency | 70 - 90% | Typical efficiency range with optimized protocols. |
Experimental Protocols
A generalized protocol for the labeling of a protein with this compound is provided below. This should be considered a starting point, and optimization may be necessary for specific proteins and applications.
Materials
-
Protein of interest (containing free thiols)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5. The buffer should be degassed to prevent thiol oxidation and should not contain any primary or secondary amines or free thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent (optional): Glutathione or mercaptoethanol.
-
Solvent for Dye: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Purification Column: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.
Step-by-Step Methodology
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP or DTT. Incubate for 30-60 minutes at room temperature.
-
If DTT is used, it must be removed before adding the maleimide dye, as it contains a free thiol that will compete in the reaction. TCEP does not need to be removed. Removal of DTT can be achieved by a spin column or dialysis.
-
-
Dye Preparation:
-
Prepare a 1-10 mg/mL stock solution of this compound in anhydrous DMSO or DMF immediately before use. Aqueous solutions of maleimides are not recommended for storage due to hydrolysis.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1. Add the dye solution dropwise while gently stirring the protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (optional):
-
To stop the reaction, an excess of a low molecular weight thiol such as glutathione or mercaptoethanol can be added to react with any unreacted maleimide.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and other small molecules using a gel filtration column or dialysis against a suitable buffer (e.g., PBS).
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of Cy3.5.
-
A correction factor is needed to account for the dye's absorbance at 280 nm.
-
Experimental Workflow Diagram
Caption: General Experimental Workflow for Protein Labeling.
Critical Considerations and Side Reactions
For successful and reproducible bioconjugation, several factors must be carefully controlled.
pH Control
The pH of the reaction is critical. The optimal range of 6.5-7.5 ensures high selectivity for thiols. At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues, leading to non-specific labeling.
Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, which increases with pH. This hydrolysis reaction opens the ring to form a maleamic acid, which is unreactive towards thiols. Therefore, aqueous solutions of this compound should be prepared immediately before use.
Thioether Bond Stability and Reversibility
While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This can be a concern for in vivo applications, where the released payload could lead to off-target effects. The stability of the conjugate can be enhanced by hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether. This hydrolysis can be promoted by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) after the initial conjugation.
Thiazine Rearrangement
A less common side reaction can occur when conjugating a maleimide to a peptide or protein with an N-terminal cysteine. This can lead to a rearrangement to form a thiazine structure. This rearrangement is more prevalent at neutral to basic pH.
Signaling Pathway of Side Reactions
Caption: Main and Side Reaction Pathways in Maleimide Chemistry.
By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can effectively utilize this compound to produce well-defined, fluorescently labeled biomolecules for a wide range of scientific applications.
References
The Core Principle of Thiol-Reactive Fluorescent Dyes: A Technical Guide to Cy3.5 Maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles governing thiol-reactive fluorescent dyes, with a specific focus on Cy3.5 maleimide. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge for the successful application of these powerful tools in elucidating biological structure and function.
Core Principles of Thiol-Reactive Fluorescent Dyes
The specific labeling of biomolecules with fluorescent probes is a foundational technique in modern biological and biochemical research.[1] Thiol-reactive dyes are a specialized class of fluorescent molecules designed to covalently attach to the sulfhydryl (or thiol) group (-SH) of cysteine residues within proteins and other biomolecules.[1][2] The relatively low abundance of cysteine compared to other amino acids, such as lysine, enables more precise and site-specific labeling.[1] This specificity is critical for a diverse range of applications, from investigating protein conformation to tracking molecular interactions within living cells.[1]
The reactivity of these dyes is centered on electrophilic functional groups that are readily attacked by the nucleophilic thiolate anion (R-S⁻), the more reactive form of the thiol group. The most common and widely utilized thiol-reactive moieties are maleimides and haloacetamides (e.g., iodoacetamides).
Maleimide Chemistry: The Foundation of Cy3.5 Reactivity
Maleimides react with thiols through a Michael addition reaction, which results in the formation of a stable thioether bond. This reaction is highly specific for thiols, especially within a pH range of 6.5-7.5. Within this optimal pH range, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while primary amines (like the side chain of lysine) are typically protonated and thus less reactive. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.
However, at pH values above 7.5, the reactivity of maleimides with primary amines increases, which can lead to a loss of chemoselectivity. Furthermore, maleimides are susceptible to hydrolysis, particularly at alkaline pH (pH > 8.5), where they convert to a non-reactive maleamic acid.
This compound: A Profile
Cy3.5 is a member of the cyanine dye family, known for their bright fluorescence and photostability. When functionalized with a maleimide group, Cy3.5 becomes a potent tool for selectively labeling cysteine residues.
Quantitative Data for this compound
The spectral properties of a fluorescent dye are critical for designing experiments and selecting appropriate instrumentation. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Excitation Maximum (λex) | 579 nm | |
| 591 nm | ||
| ~581 nm | ||
| Emission Maximum (λem) | 591 nm | |
| 604 nm | ||
| ~596 nm | ||
| Molar Extinction Coefficient (ε) | 116,000 cm-1M-1 | |
| 150,000 cm-1M-1 | ||
| Quantum Yield (Φ) | 0.35 | |
| 0.15 | ||
| Molecular Weight | 715.32 g/mol | |
| 1198.24 g/mol |
Note: The exact spectral properties and molecular weight can vary slightly depending on the specific manufacturer and the chemical linker between the fluorophore and the maleimide group.
Visualizing the Chemistry and Workflow
Reaction of this compound with a Protein Thiol Group
The following diagram illustrates the Michael addition reaction between the maleimide group of Cy3.5 and a cysteine residue on a protein, forming a stable thioether linkage.
Experimental Workflow for Protein Labeling
A successful labeling experiment requires careful planning and execution. The diagram below outlines a typical workflow for conjugating this compound to a protein.
Detailed Experimental Protocols
Precise and reproducible labeling is contingent on meticulous adherence to a well-defined protocol. Below are detailed methodologies for key steps in the labeling process.
Protein Preparation and Reduction
-
Buffer Preparation : Prepare a suitable buffer such as 10-100 mM phosphate, Tris, or HEPES at a pH of 7.0-7.5. The buffer should be free of any thiol-containing compounds. Degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas (e.g., nitrogen or argon) through it to remove dissolved oxygen, which can oxidize sulfhydryl groups.
-
Protein Dissolution : Dissolve the protein to be labeled in the degassed buffer to a final concentration of 1-10 mg/mL. If the protein solution contains aggregates, it should be filtered through a 0.2 µm filter.
-
Reduction of Disulfide Bonds (if necessary) : If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.
-
Add a 10-100 molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP). TCEP is preferred over dithiothreitol (DTT) as it does not contain a free thiol group that would compete with the protein for the maleimide dye.
-
Incubate the reaction mixture at room temperature for 20-60 minutes.
-
If DTT is used, it must be removed by size exclusion chromatography prior to adding the maleimide dye.
-
Dye Preparation and Labeling Reaction
-
Dye Stock Solution : Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 1-10 mM stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Labeling Reaction :
-
While gently stirring or vortexing the protein solution, add the dye stock solution. A typical starting point is a 10-20 fold molar excess of dye to protein. The optimal ratio should be determined empirically for each specific protein.
-
Flush the reaction vial with an inert gas, cap it tightly, and protect it from light.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C.
-
Purification and Characterization
-
Purification : It is crucial to remove the unreacted dye from the labeled protein. This is most commonly achieved using size exclusion chromatography (e.g., a Sephadex G-25 column).
-
Determination of Degree of Labeling (DOL) : The DOL, or the average number of dye molecules conjugated to each protein molecule, can be calculated using the following steps:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of Cy3.5 (Amax).
-
Calculate the corrected protein absorbance (Aprotein) to account for the dye's absorbance at 280 nm using the following equation: Aprotein = A280 - (Amax × CF280) Where CF280 is the correction factor for the dye at 280 nm (for Cy3.5, this is approximately 0.22).
-
Calculate the molar concentration of the protein: [Protein] = Aprotein / εprotein Where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the molar concentration of the dye: [Dye] = Amax / εdye Where εdye is the molar extinction coefficient of Cy3.5 at its λmax.
-
Calculate the DOL: DOL = [Dye] / [Protein]
-
Conclusion
Thiol-reactive fluorescent dyes, and specifically this compound, are indispensable tools for the precise and site-specific labeling of biomolecules. A thorough understanding of the underlying maleimide chemistry, careful consideration of the experimental parameters, and meticulous execution of the labeling protocol are paramount for achieving reproducible and meaningful results in research and drug development. This guide provides the foundational knowledge and practical methodologies to empower scientists in their application of this powerful technology.
References
Best Practices for the Storage and Handling of Cy3.5 Maleimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage and handling of Cy3.5 maleimide, a thiol-reactive fluorescent dye commonly used for labeling proteins, peptides, and other molecules containing free sulfhydryl groups. Adherence to these guidelines is critical to ensure the stability, reactivity, and overall performance of the dye in downstream applications.
Core Principles of this compound Management
Proper management of this compound revolves around preventing degradation from environmental factors. The maleimide group is susceptible to hydrolysis, and the cyanine dye structure is sensitive to light. Therefore, protection from moisture and light are paramount throughout the lifecycle of the product, from initial receipt to the storage of conjugated materials.
Quantitative Storage and Handling Parameters
For clarity and easy reference, the following tables summarize the key quantitative data for the storage and handling of this compound in its solid and reconstituted forms.
Table 1: Storage and Handling of Solid this compound
| Parameter | Recommendation | Citation |
| Storage Temperature | -20°C | [1][2][3] |
| Long-term Storage | Up to 24 months at -20°C in the dark and desiccated. | [1] |
| Shipping/Transportation | Can be transported at room temperature for up to 3 weeks. | [1] |
| Handling | Avoid prolonged exposure to light. Desiccate. |
Table 2: Reconstitution and Storage of this compound Stock Solutions
| Parameter | Recommendation | Citation |
| Recommended Solvent | Anhydrous DMSO or DMF. | |
| Stock Solution Concentration | Typically 10 mg/mL or 10 mM. | |
| Storage Temperature | -20°C or -80°C. | |
| Short-term Storage | Less than two weeks at < -15°C. | |
| Long-term Storage | Up to 1 month at -20°C or up to 6 months at -80°C. Store in sealed, dark containers. | |
| Handling | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Table 3: Storage of Cy3.5-Labeled Conjugates
| Parameter | Recommendation | Citation |
| Storage Temperature | 4°C or -20°C. | |
| Short-term Storage (up to 2 months) | 4°C in the presence of a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 2 mM sodium azide), protected from light. | |
| Long-term Storage (up to 1 year) | -20°C with the addition of 50% glycerol, a carrier protein, and a bacteriostatic agent, protected from light. |
Experimental Protocols
Reconstitution of this compound
A common protocol for reconstituting this compound to a stock solution of 10 mg/mL is as follows:
-
Bring the vial of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mg/mL concentration. For example, add 100 µL of DMSO to 1 mg of the dye.
-
Vortex the solution briefly to ensure the dye is fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
General Protein Labeling with this compound
This protocol outlines the fundamental steps for labeling a protein with this compound. Optimization is often necessary for specific proteins and applications.
-
Protein Preparation :
-
Dissolve the protein to be labeled in a suitable buffer at a pH of 7.0-7.5. Buffers such as PBS, HEPES, or Tris are commonly used. Avoid buffers containing thiols.
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like DTT or TCEP and incubate for 30 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column or dialysis.
-
-
Labeling Reaction :
-
Add the reconstituted this compound stock solution to the protein solution. A 10:1 to 20:1 molar ratio of dye to protein is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with continuous gentle stirring or rotation. Protect the reaction from light.
-
-
Purification of the Labeled Conjugate :
-
Remove the unreacted dye from the labeled protein using a size-exclusion chromatography method, such as a spin desalting column or a gravity-flow column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
-
Visualized Workflows and Pathways
This compound Storage and Handling Workflow
Caption: Workflow for the proper storage and handling of this compound.
Experimental Workflow for Protein Labeling
Caption: Step-by-step workflow for labeling proteins with this compound.
References
Safety Precautions for Working with Cy3.5 Maleimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical information for the handling of Cy3.5 maleimide, a thiol-reactive fluorescent dye. Due to its reactivity and potential for biological interaction, adherence to strict safety measures is crucial to ensure personnel safety and experimental integrity.
Chemical and Physical Properties
This compound is a fluorescent dye belonging to the cyanine family. The maleimide group provides reactivity towards sulfhydryl groups, commonly found in cysteine residues of proteins. While specific safety data for this compound is limited, the safety profile can be inferred from data on cyanine dyes and the maleimide functional group.
Hazard Identification and Quantitative Data
While a specific Safety Data Sheet (SDS) for this compound from AAT Bioquest states it is not a dangerous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with care due to its reactive nature and the potential hazards associated with the maleimide group. Some suppliers of similar cyanine dyes use the GHS07 "Warning" pictogram, which can indicate skin/eye irritation, skin sensitization, or acute toxicity.
| Parameter | Value | Compound | Notes |
| Acute Oral Toxicity (LD50) | 80 mg/kg (mouse) | Maleimide | Toxic if swallowed.[1] |
| Acute Intraperitoneal Toxicity (LD50) | 77.66 mg/kg (mouse) | Maleimide | |
| Acute Intravenous Toxicity (LD50) | 18 mg/kg (mouse) | Maleimide | |
| Occupational Exposure Limits (PEL, TLV) | Not established | This compound | Airborne concentrations should be kept as low as practically possible.[2][3] |
| Hazardous Decomposition Products | Carbon oxides | This compound | May be liberated under fire conditions.[2] |
| Chemical Incompatibilities | Strong acids, strong bases, strong oxidizing agents, strong reducing agents. | Maleimide | Avoid contact with copper, aluminum, and their alloys.[1] |
| Peroxide Formation | May form explosive peroxides. | Cyanine maleimides |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound in both powder and solution form.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles and a face shield should be worn.
-
Hand Protection: Chemical-resistant nitrile gloves are mandatory. Double-gloving is recommended, especially during direct handling of the powder or concentrated solutions.
-
Skin and Body Protection: A full-length laboratory coat should be worn. Ensure that street clothes, including long pants and closed-toe shoes, are worn underneath.
-
Respiratory Protection: Work with this compound powder should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Experimental Protocols and Safe Handling
The following is a general protocol for labeling a protein with this compound, incorporating key safety precautions.
Preparation of Reagents
-
Buffer Preparation: Prepare a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, or HEPES). Buffers can be degassed by vacuum application or by bubbling an inert gas (e.g., nitrogen or argon) through the solution. This is crucial as thiols are susceptible to oxidation.
-
Protein Solution: Dissolve the protein to be labeled in the degassed buffer to a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the protein does not have free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.
-
This compound Stock Solution: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation. In a chemical fume hood, prepare a 10 mM stock solution by dissolving the powder in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. Unused stock solution can be stored at -20°C in the dark for up to one month.
Labeling Reaction
-
Initiation: While gently stirring the protein solution, add the this compound stock solution to achieve a 10-20 fold molar excess of the dye.
-
Incubation: Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.
-
Quenching (Optional but Recommended): To consume any excess reactive maleimide, an excess of a low molecular weight thiol such as glutathione or mercaptoethanol can be added to the reaction mixture.
Purification
Separate the labeled protein from the unreacted dye and other small molecules using gel filtration, dialysis, or HPLC.
Waste Disposal
Waste containing this compound should be treated as hazardous chemical waste.
-
Deactivation of Liquid Waste: Before disposal, it is best practice to deactivate the reactive maleimide group. In a designated chemical waste container, add the this compound solution to a 10-fold molar excess of a quenching solution (e.g., 100 mM β-mercaptoethanol or DTT in a suitable buffer). Allow the reaction to proceed for at least 2 hours at room temperature.
-
Collection: The deactivated liquid waste should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
-
Solid Waste: Unused this compound powder should be disposed of as hazardous chemical waste in its original, sealed container. Contaminated consumables (e.g., pipette tips, gloves, weigh paper) should be collected in a designated, sealed container labeled as hazardous waste.
-
Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS office.
Signaling Pathways and Workflows
Caption: Workflow for the safe handling and disposal of this compound.
This guide is intended for informational purposes and should be supplemented by a thorough review of the specific Safety Data Sheet provided by the supplier and your institution's safety protocols. Always perform a risk assessment before starting any new experimental procedure.
References
Methodological & Application
Step-by-Step Protocol for Labeling Peptides with Cy3.5 Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of peptides containing a free thiol group (cysteine residue) with the fluorescent dye Cy3.5 maleimide. The maleimide group reacts specifically with the sulfhydryl group of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This method is widely used to produce fluorescently tagged peptides for various applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.
Principle of the Reaction
The core of this labeling protocol is the reaction between the maleimide moiety of the Cy3.5 dye and the thiol group of a cysteine residue in the peptide. This reaction is highly specific for thiols at a neutral to slightly acidic pH range (6.5-7.5), which minimizes non-specific reactions with other nucleophilic groups like amines.
Materials and Reagents
-
Peptide containing at least one cysteine residue
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5, degassed.[1]
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds
-
Purification column (e.g., size-exclusion chromatography, reversed-phase HPLC)
-
Spectrophotometer
Experimental Protocol
This protocol is divided into three main stages: Peptide and Dye Preparation, Conjugation Reaction, and Purification and Analysis.
Stage 1: Peptide and Dye Preparation
-
Peptide Dissolution : Dissolve the thiol-containing peptide in a degassed reaction buffer (e.g., PBS, pH 7.0-7.5) to a final concentration of 1-10 mg/mL.[1][2] The buffer should be free of any thiol-containing compounds. Degassing the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon is crucial to prevent oxidation of the thiol groups.[1]
-
(Optional) Reduction of Disulfide Bonds : If the peptide may have formed intermolecular or intramolecular disulfide bonds, these must be reduced to free thiols for the labeling reaction to proceed.
-
Add a 10-100 fold molar excess of TCEP to the dissolved peptide solution.[2]
-
Incubate the mixture for 20-30 minutes at room temperature. TCEP is recommended as it does not need to be removed before the addition of the maleimide dye.
-
-
This compound Solution Preparation : Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 1-10 mg/mL. Protect the dye solution from light to prevent photobleaching.
Stage 2: Conjugation Reaction
-
Initiate the Reaction : Add a 10-20 fold molar excess of the dissolved this compound to the peptide solution. The optimal molar ratio may need to be determined empirically for each specific peptide.
-
Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The vial should be protected from light and gently agitated during the incubation period.
-
Quenching the Reaction (Optional) : To stop the reaction, a small molecule thiol such as β-mercaptoethanol or L-cysteine can be added to quench any unreacted maleimide.
Stage 3: Purification and Analysis
-
Purification of the Labeled Peptide : It is critical to remove the unreacted dye and any quenching agents from the labeled peptide. Common purification methods include:
-
Size-Exclusion Chromatography (SEC) : Use a resin with an appropriate molecular weight cutoff to separate the larger labeled peptide from the smaller, unreacted dye molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This method provides high-resolution separation of the labeled peptide from the unlabeled peptide and free dye.
-
-
Characterization of the Labeled Peptide :
-
Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.
-
Determine the concentration and degree of labeling (DOL) using UV-Vis spectrophotometry.
-
Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules per peptide molecule, can be calculated using the following steps:
-
Measure the absorbance of the purified labeled peptide solution at 280 nm (A_280) and at the absorbance maximum of Cy3.5 (A_max, ~581 nm).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration_dye (M) = A_max / (ε_dye × path length)
-
Where ε_dye for Cy3.5 is approximately 125,000 M⁻¹cm⁻¹.
-
-
-
Calculate the corrected protein absorbance at 280 nm. A correction factor is needed because the dye also absorbs at 280 nm.
-
A_prot = A_280 - (A_max × CF_280)
-
The correction factor (CF_280) for Cy3.5 is approximately 0.178.
-
-
-
Calculate the concentration of the peptide:
-
Concentration_peptide (M) = A_prot / (ε_peptide × path length)
-
The molar extinction coefficient of the peptide (ε_peptide) at 280 nm can be calculated based on its amino acid sequence.
-
-
-
Calculate the Degree of Labeling:
-
DOL = Concentration_dye / Concentration_peptide
-
An ideal DOL is typically between 0.5 and 1 for peptides with a single labeling site.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference(s) |
| Reaction Conditions | ||
| pH | 7.0 - 7.5 | |
| Temperature | Room Temperature (20-25°C) or 4°C | |
| Incubation Time | 2 hours to overnight | |
| Molar Excess of Dye | 10 - 20 fold | |
| Peptide Concentration | 1 - 10 mg/mL | |
| Cy3.5 Spectroscopic Properties | ||
| Excitation Maximum (λ_ex) | ~581 nm | |
| Emission Maximum (λ_em) | ~596 nm | |
| Molar Extinction Coefficient (ε) | ~125,000 M⁻¹cm⁻¹ | |
| A_280 Correction Factor (CF) | 0.178 |
Experimental Workflow Diagram
Caption: Workflow for labeling peptides with this compound.
Signaling Pathway of Thiol-Maleimide Reaction
Caption: Thiol-maleimide Michael addition reaction mechanism.
References
Application Notes and Protocols: Labeling Antibodies with Cy3.5 Maleimide for Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunofluorescence (IF) is a powerful and widely used technique for visualizing the localization of specific proteins and other antigens within cells and tissues.[1][2] This method relies on the high specificity of antibodies to their targets and the sensitivity of fluorescent detection.[1] Direct immunofluorescence involves the use of a primary antibody that is covalently linked to a fluorescent dye, such as Cy3.5. Cy3.5 maleimide is a thiol-reactive dye that forms a stable thioether bond with free sulfhydryl groups on an antibody, typically from cysteine residues. This application note provides a detailed protocol for labeling antibodies with this compound and their subsequent use in immunofluorescence staining.
Principle of this compound Antibody Labeling
The labeling process involves a covalent conjugation reaction between the maleimide group of the Cy3.5 dye and the sulfhydryl (-SH) group of a cysteine residue on the antibody. Since native IgG antibodies have their cysteine residues predominantly involved in disulfide bonds that maintain their structure, it is often necessary to first reduce a limited number of these bonds to generate free sulfhydryl groups for labeling. This reduction must be carefully controlled to avoid compromising the antibody's antigen-binding affinity. Following the conjugation reaction, the unbound dye is removed to ensure a low background signal in the final immunofluorescence application.
Quantitative Data Summary
For successful antibody conjugation, it is crucial to control the molar ratio of dye to antibody, the antibody concentration, and the reaction conditions. The following tables summarize key quantitative parameters for the labeling procedure.
Table 1: Recommended Reaction Parameters for this compound Antibody Labeling
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations (5-10 mg/mL) can improve labeling efficiency. |
| Molar Ratio (Dye:Antibody) | 10:1 to 20:1 | This is a starting point and should be optimized for each specific antibody. |
| Reaction pH | 6.5 - 7.5 | This pH range favors the specific reaction between maleimide and thiol groups. |
| Reaction Time | 1 - 2 hours at room temperature, or overnight at 4°C | Longer incubation at lower temperatures can be beneficial. |
| Reducing Agent (optional) | 10-fold molar excess of TCEP | TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is stable and does not need to be removed before adding the maleimide dye. |
Table 2: Typical Parameters for Immunofluorescence Staining
| Parameter | Recommended Condition | Notes |
| Primary Antibody Concentration | 1 - 10 µg/mL | This should be optimized for each antibody and application. |
| Incubation Time (Primary Antibody) | 1 hour at room temperature or overnight at 4°C | Overnight incubation at 4°C often yields better results. |
| Washing Steps | 3 x 5 minutes with PBS or PBST | Thorough washing is critical to reduce background noise. |
Experimental Protocols
Part 1: Antibody Labeling with this compound
This protocol is a general guideline and may require optimization for specific antibodies.
Materials:
-
Antibody (IgG) in a buffer free of extraneous proteins like BSA and preservatives such as sodium azide.
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Purification/Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.
-
If the antibody solution contains interfering substances, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
-
(Optional) Antibody Reduction:
-
To generate free sulfhydryl groups, a mild reduction of the antibody's disulfide bonds may be necessary.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at 37°C. It is recommended to perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the sulfhydryl groups.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. Vortex to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the (reduced) antibody solution to achieve the desired molar excess (e.g., 10:1 to 20:1 dye-to-antibody ratio).
-
Ensure the final concentration of DMSO in the reaction mixture is less than 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
-
Purification of the Labeled Antibody:
-
Remove the unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled antibody. The labeled antibody will be in the first colored fractions to elute.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of Cy3.5 (approximately 581 nm).
-
The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
-
-
Storage of the Labeled Antibody:
-
Store the purified Cy3.5-labeled antibody at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (0.1%) and a preservative like sodium azide (0.02-0.05%), and store at -20°C or -80°C.
-
Part 2: Immunofluorescence Staining Protocol
This protocol is a general guideline for staining cells grown on coverslips.
Materials:
-
Cy3.5-labeled primary antibody
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-1% Triton X-100 in PBS)
-
Blocking Solution (e.g., 1% BSA in PBST)
-
Mounting Medium with an antifade reagent
Procedure:
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells briefly with PBS.
-
Fix the cells by incubating with the fixation solution for 10-20 minutes at room temperature.
-
-
Permeabilization (for intracellular antigens):
-
Wash the fixed cells three times with PBS for 5 minutes each.
-
If the target antigen is intracellular, permeabilize the cells by incubating with the permeabilization buffer for 5-10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells with the blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the Cy3.5-labeled primary antibody in the blocking solution to the optimized concentration.
-
Aspirate the blocking solution and add the diluted primary antibody solution to the cells.
-
Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS or PBST (PBS with 0.1% Tween-20) for 5 minutes each to remove unbound antibodies.
-
-
Mounting:
-
Briefly rinse the coverslips with distilled water.
-
Mount the coverslips onto glass slides using a mounting medium containing an antifade reagent.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter set for Cy3.5 (Excitation/Emission maxima ~581/596 nm).
-
Visualizations
Caption: Workflow for labeling antibodies with this compound.
Caption: General workflow for direct immunofluorescence staining.
References
Application Notes and Protocols for Cy3.5 Maleimide in Single-Molecule FRET Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy3.5 maleimide for single-molecule Förster Resonance Energy Transfer (smFRET) experiments. This document outlines the photophysical properties of Cy3.5, detailed protocols for protein labeling and purification, and methodologies for smFRET data acquisition and analysis.
Introduction to Cy3.5 in smFRET
Cy3.5 is a cyanine dye that serves as a versatile fluorophore in smFRET studies, acting as either a donor or an acceptor in various FRET pairs. Its spectral properties, positioned between Cy3 and Cy5, make it a valuable tool for extending the range of measurable distances and for multi-color FRET experiments. The maleimide functional group allows for specific, covalent attachment to thiol groups, primarily the side chains of cysteine residues in proteins, enabling precise labeling for distance measurements at the single-molecule level.
Single-molecule FRET is a powerful technique for investigating the conformational dynamics and interactions of biomolecules.[1][2][3] By measuring the efficiency of energy transfer between a donor and an acceptor fluorophore, the distance between the two labeled points can be determined, providing insights into structural changes in real-time.
Photophysical Properties and FRET Partners
The selection of an appropriate FRET pair is critical for successful smFRET experiments. Cy3.5 has been successfully used in combination with other cyanine dyes. The choice of FRET partner will depend on the specific application and the desired Förster distance (R₀), which is the distance at which FRET efficiency is 50%.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 579 - 591 nm | [4][5] |
| Emission Maximum (λem) | 591 - 604 nm | |
| Extinction Coefficient (ε) | ~116,000 - 150,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.35 | |
| Recommended Laser Line | 561 nm |
Table 2: Common FRET Partners for Cy3.5
| FRET Pair (Donor-Acceptor) | Förster Radius (R₀) | Notes |
| Cy3 - Cy3.5 | ~50-60 Å (estimated) | Suitable for measuring shorter distances. |
| Cy3.5 - Cy5 | ~60-70 Å (estimated) | A commonly used pair for a wide range of distances. |
| Cy3.5 - Cy5.5 | Characterized for smFRET | Photostable pair suitable for long observation times. |
Experimental Protocols
Protein Labeling with this compound
Site-specific labeling of proteins is a crucial step for smFRET experiments. This protocol is designed for labeling cysteine residues.
Materials:
-
Purified protein with engineered cysteine(s) for labeling
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: 20 mM HEPES, pH 7.0-7.5, 100 mM NaCl (or other suitable buffer without thiols)
-
Quenching reagent: Dithiothreitol (DTT) or L-cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 10-50 µM. If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol groups, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. It is not necessary to remove the TCEP before labeling.
-
Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use. Protect the dye solution from light.
-
Labeling Reaction: While gently vortexing the protein solution, add the this compound stock solution to achieve a 10-20 fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent such as DTT or L-cysteine to a final concentration of ~10 mM to react with any excess maleimide dye. Incubate for 15 minutes.
-
Purification: Separate the labeled protein from the free dye using size-exclusion chromatography, dialysis, or other suitable purification methods. The choice of method will depend on the protein's properties.
Experimental Workflow for a Typical smFRET Experiment
The following diagram illustrates a typical workflow for an smFRET experiment to study protein conformational dynamics, for example, of a molecular chaperone like Hsp90.
References
- 1. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 2. Analysis of Complex Single Molecule FRET Time Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-molecule FRET methods to study the dynamics of proteins at work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrum [Cy3.5 (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 5. apexbt.com [apexbt.com]
Application Notes and Protocols for Cy3.5 Maleimide in Cellular Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3.5 maleimide is a bright, orange-red fluorescent dye that is an invaluable tool for researchers investigating cellular processes. Its maleimide functional group allows for the specific and covalent labeling of thiol groups, which are predominantly found in the cysteine residues of proteins. This enables the precise fluorescent tagging of proteins of interest for visualization and analysis by fluorescence microscopy. These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in both live and fixed-cell imaging applications.
Properties of this compound
Cy3.5 is a member of the cyanine dye family, known for their high extinction coefficients and good fluorescence quantum yields. The spectral properties of Cy3.5 are well-suited for standard fluorescence microscopy setups.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~581 nm | [1] |
| Emission Maximum (λem) | ~596 nm | [1] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.15 | [1] |
| Reactive Group | Maleimide | |
| Target Functional Group | Thiol (Sulfhydryl, -SH) | |
| Solubility | Soluble in organic solvents (DMSO, DMF) |
Experimental Protocols
I. Labeling of Proteins with this compound for Cellular Studies
This protocol describes the covalent attachment of this compound to a purified protein containing cysteine residues. The resulting fluorescently-labeled protein can then be used for introduction into live cells or as a standard for in vitro assays.
Materials:
-
This compound
-
Purified protein of interest (with accessible cysteine residues)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or 10-100 mM Tris or HEPES, pH 7.0-7.5. Degas the buffer before use.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.02% sodium azide)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by a desalting column prior to adding the maleimide dye.
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure complete dissolution. This stock solution should be prepared fresh and protected from light.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein. Add the dye dropwise while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the Cy3.5-labeled protein from the unreacted dye using a desalting column equilibrated with your desired storage buffer.
-
The first colored fraction to elute will be the labeled protein. Collect the fractions and monitor the absorbance at 280 nm (for protein) and 581 nm (for Cy3.5).
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein, can be calculated from the absorbance measurements of the purified conjugate.
-
-
Storage:
-
Store the purified Cy3.5-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.
-
II. Live-Cell Imaging with Cy3.5-Labeled Proteins
This protocol outlines a general method for introducing a Cy3.5-labeled protein into living cells for subsequent fluorescence microscopy. The choice of delivery method will depend on the cell type and experimental goals.
A. Delivery of Labeled Protein using Cell-Penetrating Peptides (CPPs):
CPPs are short peptides that can facilitate the cellular uptake of various molecular cargo, including proteins.
Materials:
-
Cy3.5-labeled protein of interest
-
Cell-penetrating peptide (e.g., a poly-arginine or TAT-derived peptide) conjugated to the protein of interest or co-incubated.
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Fluorescence microscope equipped for Cy3.5 imaging
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and allow them to adhere and reach the desired confluency.
-
-
Preparation of the Labeling Complex:
-
If the CPP is not already fused to your protein, you may need to use a commercially available CPP reagent that forms a complex with your labeled protein. Follow the manufacturer's instructions for complex formation.
-
Dilute the Cy3.5-labeled protein-CPP complex in serum-free medium to the desired final concentration.
-
-
Cell Labeling:
-
Wash the cells once with serum-free medium.
-
Remove the medium and add the diluted Cy3.5-labeled protein-CPP complex to the cells.
-
Incubate for a period ranging from 30 minutes to several hours at 37°C. The optimal incubation time should be determined empirically.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with complete cell culture medium to remove any extracellular protein-CPP complexes.
-
Add fresh complete medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy3.5 (Excitation: ~581 nm, Emission: ~596 nm).
-
B. Microinjection:
Microinjection is a technique that uses a fine glass micropipette to deliver substances directly into the cytoplasm or nucleus of a single living cell.
Materials:
-
Cy3.5-labeled protein of interest
-
Microinjection buffer (e.g., sterile PBS)
-
Adherent cells cultured on a glass-bottom dish
-
Microinjection system with a micromanipulator and microscope
Procedure:
-
Preparation:
-
Dilute the Cy3.5-labeled protein to a suitable concentration in the microinjection buffer. Centrifuge the solution to pellet any aggregates.
-
Load the supernatant into the microinjection needle.
-
-
Microinjection:
-
Place the dish of cells on the microscope stage of the microinjection system.
-
Under microscopic guidance, carefully insert the micropipette into the cytoplasm of the target cells and inject a small volume of the labeled protein solution.
-
-
Recovery and Imaging:
-
After injection, return the cells to the incubator for a short recovery period (e.g., 15-30 minutes).
-
Image the injected cells using a fluorescence microscope.
-
III. Immunofluorescence Staining of Fixed Cells with a Cy3.5-Conjugated Secondary Antibody
This is a common application for localizing a target protein within fixed cells.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary antibody (specific to the target protein)
-
Cy3.5-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Fixation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its recommended concentration.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy3.5-conjugated secondary antibody in the blocking buffer. A starting dilution of 1:200 to 1:1000 is recommended, but the optimal dilution should be determined empirically.[2]
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for Cy3.5.
-
Visualizations
Caption: Experimental workflow for fluorescence microscopy using this compound.
Caption: Simplified EGFR signaling pathway, a target for fluorescence microscopy studies.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low/No Signal | Inefficient Protein Labeling: Incomplete reduction of disulfides; low dye-to-protein ratio; hydrolyzed maleimide dye. | Ensure complete reduction with TCEP; optimize dye-to-protein ratio; use fresh dye stock solution. |
| Inefficient Cellular Delivery: Low concentration of labeled protein; insufficient incubation time; cell type resistant to CPPs. | Increase protein concentration; optimize incubation time; try alternative delivery methods like microinjection or electroporation. | |
| Low Expression of Target (Immunofluorescence): The protein of interest is not abundant in the cells. | Use a positive control cell line known to express the target; consider signal amplification techniques. | |
| Photobleaching: The fluorescent signal fades quickly upon exposure to excitation light. | Use an antifade mounting medium; minimize exposure to the excitation light; use a more photostable dye if possible. | |
| High Background | Unreacted Dye: Incomplete removal of free this compound after the labeling reaction. | Ensure thorough purification of the labeled protein using a desalting column. |
| Non-specific Binding (Immunofluorescence): Secondary antibody is binding to non-target molecules. | Increase the concentration of the blocking agent (e.g., BSA, serum); perform a secondary antibody-only control; optimize secondary antibody dilution. | |
| Autofluorescence: Cells or tissue have endogenous fluorescent components. | Image an unstained control to assess the level of autofluorescence; use a dye with a longer wavelength if possible to minimize autofluorescence, which is often more prominent in the blue and green channels. | |
| Phototoxicity | Excessive Light Exposure: High-intensity or prolonged exposure to excitation light can damage live cells. | Use the lowest possible laser power and exposure time that provides an adequate signal; use a more sensitive detector; reduce the frequency of image acquisition in time-lapse experiments. |
References
Application Notes and Protocols for Labeling Oligonucleotides with Cy3.5 Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. They are utilized in a wide array of applications, including fluorescence in situ hybridization (FISH), real-time PCR, DNA sequencing, and single-molecule imaging. The cyanine dye, Cy3.5, is a bright and photostable fluorophore that emits in the orange-yellow region of the visible spectrum, making it a popular choice for oligonucleotide labeling.
This document provides a detailed protocol for the conjugation of a thiol-modified oligonucleotide with Cy3.5 maleimide. The maleimide functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups under mild, physiological pH conditions, forming a stable thioether bond.[1][2] This protocol outlines the necessary steps for oligonucleotide preparation, the conjugation reaction, and the subsequent purification of the labeled product.
Signaling Pathway and Reaction Mechanism
The core of this protocol is the chemoselective ligation between the thiol group of the oligonucleotide and the maleimide group of the Cy3.5 dye. This reaction, a Michael addition, is highly efficient and specific at neutral to slightly alkaline pH, minimizing non-specific labeling of other functional groups on the oligonucleotide.
Caption: Reaction scheme for labeling a thiol-modified oligonucleotide with this compound.
Experimental Protocols
This section details the step-by-step methodology for labeling a thiol-modified oligonucleotide with this compound. It is crucial to work in a clean environment and use nuclease-free water and reagents to maintain the integrity of the oligonucleotide.
Materials and Reagents
-
Thiol-modified oligonucleotide
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Nuclease-free water
-
Purification column (e.g., size-exclusion chromatography or HPLC)
Oligonucleotide Preparation (Disulfide Reduction)
Synthetic oligonucleotides with thiol modifications are often shipped in their oxidized disulfide form to prevent degradation. Therefore, a reduction step is necessary to generate the reactive free thiol.[1][2]
-
Dissolve the Thiolated Oligonucleotide: Resuspend the lyophilized thiol-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
Prepare TCEP Solution: Prepare a fresh 100 mM solution of TCEP in nuclease-free water.
-
Reduction Reaction: Add a 20-fold molar excess of the TCEP solution to the oligonucleotide solution.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature.
Conjugation of this compound to the Oligonucleotide
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. Protect the solution from light.
-
Reaction Setup: In a microcentrifuge tube, combine the freshly reduced oligonucleotide with the conjugation buffer.
-
Add this compound: Add a 10- to 20-fold molar excess of the this compound stock solution to the oligonucleotide solution. Mix thoroughly by pipetting.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.
Purification of the Labeled Oligonucleotide
Purification is a critical step to remove unreacted dye and any unlabeled oligonucleotides. The choice of purification method will depend on the scale of the reaction and the desired purity.
-
Size-Exclusion Chromatography (e.g., NAP-10 column): This is a rapid method for removing unconjugated dye. Equilibrate the column with the desired buffer (e.g., PBS). Apply the reaction mixture to the column and collect the fractions. The labeled oligonucleotide will typically elute first.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a high-resolution method for separating the labeled oligonucleotide from the unlabeled oligonucleotide and free dye.
-
pH-Controlled Extraction: This method utilizes the solubility difference between the hydrophilic labeled DNA and the more hydrophobic unreacted dye. By lowering the pH of the aqueous solution and mixing with an organic solvent like butanol, the free dye partitions into the organic phase.
Experimental Workflow
The following diagram illustrates the complete workflow for the labeling and purification of the Cy3.5-labeled oligonucleotide.
Caption: Workflow for Cy3.5-maleimide labeling of a thiol-modified oligonucleotide.
Data Presentation
Quantitative Parameters for Labeling Reaction
| Parameter | Recommended Value | Notes |
| Oligonucleotide Concentration | 1-5 mM | Higher concentrations can improve reaction kinetics. |
| TCEP Molar Excess | 20-fold | Ensures complete reduction of disulfide bonds. |
| Reduction Time | 1-2 hours | At room temperature. |
| This compound Concentration | 10-20 mM | Prepare fresh in anhydrous DMSO or DMF. |
| Dye to Oligo Molar Ratio | 10-20:1 | A molar excess of the dye drives the reaction to completion. |
| Reaction Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 | Other buffers like HEPES or Tris can be used, provided they do not contain thiols. |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Longer incubation times can increase labeling efficiency. |
| Reaction Temperature | Room Temperature or 4°C |
Characterization of Labeled Oligonucleotide
The concentration and degree of labeling (DOL) of the purified oligonucleotide can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the labeled oligonucleotide at 260 nm (for the oligonucleotide) and at the absorption maximum of Cy3.5 (~581 nm).
-
Calculate the concentration of the oligonucleotide using the Beer-Lambert law (A = εcl), correcting for the absorbance of the dye at 260 nm. It is important to use an oligo-specific extinction coefficient.
-
Calculate the concentration of the Cy3.5 dye using its extinction coefficient at 581 nm (typically ~125,000 cm⁻¹M⁻¹).
-
The Degree of Labeling (DOL) is the molar ratio of the dye to the oligonucleotide.
Formula for Corrected Oligonucleotide Concentration:
[Oligo] (M) = (A₂₆₀ - (A₅₈₁ × CF₂₆₀)) / ε₂₆₀
Where:
-
A₂₆₀ is the absorbance at 260 nm.
-
A₅₈₁ is the absorbance at 581 nm.
-
CF₂₆₀ is the correction factor (A₂₆₀/A₅₈₁) for the free dye.
-
ε₂₆₀ is the molar extinction coefficient of the oligonucleotide at 260 nm.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of the oligonucleotide disulfide bond. | Ensure fresh TCEP solution is used and increase incubation time. |
| Hydrolysis of the maleimide group. | Prepare the maleimide dye solution immediately before use. Ensure the pH of the reaction buffer is not significantly above 7.5. | |
| Insufficient molar excess of the dye. | Increase the molar ratio of this compound to the oligonucleotide. | |
| Difficulty in Removing Free Dye | Inefficient purification method. | For size-exclusion chromatography, ensure the column size is appropriate for the sample volume. For HPLC, optimize the gradient. Consider an alternative purification method like pH-controlled extraction. |
| Degradation of Oligonucleotide | Nuclease contamination. | Use nuclease-free water, tips, and tubes. Work in a clean environment. |
References
Probing Protein Dynamics: Cy3.5 Maleimide in Conformational Studies
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the dynamic nature of proteins is paramount in deciphering their biological functions, mechanisms of action, and roles in disease. Cy3.5 maleimide, a thiol-reactive cyanine dye, has emerged as a powerful tool for elucidating these intricate conformational changes. Its bright fluorescence and sensitivity to the local environment make it an excellent probe for various biophysical techniques, most notably Förster Resonance Energy Transfer (FRET). This document provides detailed application notes and experimental protocols for utilizing this compound in protein conformational studies, enabling researchers to unravel the complexities of protein machinery.
Cyanine dyes, including Cy3.5, are widely used in biotechnology for labeling biological molecules due to their high fluorescence quantum yields and photostability.[1][2] The maleimide functional group allows for specific covalent attachment to cysteine residues within a protein, offering precise control over the labeling site.[3][4] This site-specific labeling is crucial for designing robust FRET experiments to measure intramolecular distances and their changes upon ligand binding, protein-protein interaction, or other functional triggers.
Key Applications
The primary application of this compound in this context is as a FRET donor, often paired with an acceptor dye like Cy5 or Cy5.5. FRET is a non-radiative energy transfer process between two fluorophores in close proximity (typically 1-10 nm).[5] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring molecular distances.
By strategically labeling a protein with a Cy3.5 donor and an acceptor at two different sites, researchers can monitor conformational changes in real-time. A change in the protein's conformation will alter the distance between the two dyes, leading to a measurable change in FRET efficiency. This approach has been successfully applied to study:
-
Enzyme kinetics and regulation: Monitoring the conformational changes in enzymes like protein kinases upon substrate binding and phosphorylation.
-
Receptor activation: Elucidating the structural rearrangements in G-protein coupled receptors (GPCRs) upon ligand binding and subsequent signaling cascade activation.
-
Protein folding and misfolding: Investigating the dynamic process of protein folding and identifying misfolded intermediates.
-
Motor protein movement: Tracking the large-scale conformational changes that drive the processive movement of motor proteins.
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies utilizing cyanine dye FRET to probe protein conformational changes.
Table 1: FRET Parameters for the Cy3.5-Cy5.5 FRET Pair
| Parameter | Value | Reference |
| Förster Radius (R₀) | 55 Å | |
| Mean Photobleaching Time (Cy3.5) | 9.3 ± 0.7 min | |
| Mean Photobleaching Time (Cy5.5) | 5.4 ± 0.5 min |
Table 2: Example FRET Data for DNA Helicase Conformational States
| Protein State | Mean FRET Efficiency (E) | Inter-dye Distance (R) | Description |
| Open Conformation | ~0.2 | > 70 Å | Substrate-free state |
| Closed Conformation | ~0.8 | < 40 Å | ATP-bound state |
Note: This is a representative example. Specific values will vary depending on the protein, labeling sites, and experimental conditions.
Table 3: FRET Efficiency for Doubly Labeled dsDNA with Cy3.5 and Cy5.5
| Separation (base pairs) | Mean FRET Efficiency (E) |
| 13 | High FRET (~0.8) |
| 19 | Medium FRET (~0.5) |
Data adapted from single-molecule FRET studies on dsDNA constructs.
Experimental Protocols
Protocol 1: Site-Specific Labeling of Proteins with this compound
This protocol outlines the steps for labeling a protein containing engineered cysteine residues with this compound.
Materials:
-
Purified protein with one or two accessible cysteine residues (concentration: 1-10 mg/mL)
-
This compound dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.0-7.5
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine)
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol groups, incubate the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature.
-
Remove the DTT using a desalting column equilibrated with the reaction buffer. TCEP can also be used and often does not require removal before labeling.
-
-
Dye Preparation:
-
Dissolve the this compound powder in anhydrous DMSO to a final concentration of 10 mM. This stock solution should be prepared fresh and protected from light.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle stirring.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of a quenching reagent (e.g., 2-mercaptoethanol) to the reaction mixture to consume any unreacted maleimide groups. Incubate for 15 minutes.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Collect the fractions containing the labeled protein, which can be identified by its color and absorbance at 280 nm (protein) and the absorbance maximum of Cy3.5 (~581 nm).
-
-
Determination of Labeling Efficiency (Degree of Labeling - DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm and the absorbance maximum of Cy3.5.
-
Calculate the DOL using the following formula: DOL = (A_dye / ε_dye) / [(A_280 - (A_dye × CF)) / ε_protein] where:
-
A_dye is the absorbance of the dye at its maximum wavelength.
-
ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.
-
A_280 is the absorbance of the protein at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Protocol 2: FRET Measurement of Protein Conformational Changes
This protocol provides a general workflow for measuring FRET to monitor protein conformational changes.
Materials:
-
Dual-labeled protein (with Cy3.5 as donor and a suitable acceptor like Cy5)
-
Fluorometer or a single-molecule fluorescence microscope
-
Appropriate excitation light source and emission filters for the donor and acceptor dyes
-
Ligands, interacting proteins, or other stimuli to induce conformational changes
Procedure:
-
Sample Preparation:
-
Prepare the dual-labeled protein in a suitable buffer for the experiment.
-
For single-molecule experiments, immobilize the protein on a passivated surface.
-
-
Data Acquisition:
-
Ensemble FRET:
-
Measure the fluorescence emission spectrum of the sample by exciting the donor (Cy3.5).
-
Record the emission intensity of both the donor and the acceptor.
-
Induce the conformational change (e.g., by adding a ligand) and repeat the measurement.
-
-
Single-Molecule FRET (smFRET):
-
Use Total Internal Reflection Fluorescence (TIRF) microscopy to excite the donor molecules in the immobilized proteins.
-
Simultaneously record the fluorescence intensity time traces from individual donor and acceptor molecules using a sensitive camera.
-
-
-
FRET Efficiency Calculation:
-
FRET efficiency (E) can be calculated from the intensities of the donor (I_D) and acceptor (I_A) fluorescence using the formula: E = I_A / (I_A + γ * I_D) where γ is a correction factor that accounts for differences in quantum yield and detection efficiency between the donor and acceptor.
-
-
Data Analysis:
-
For ensemble measurements, compare the FRET efficiency before and after the conformational change.
-
For smFRET, analyze the time traces to identify different FRET states corresponding to different protein conformations. Construct FRET efficiency histograms to visualize the populations of these states.
-
Visualizations
Signaling Pathway: GPCR Activation
The following diagram illustrates the conformational changes in a G-protein coupled receptor (GPCR) upon agonist binding and subsequent G-protein activation, a process that can be monitored using this compound FRET.
Caption: GPCR activation pathway monitored by FRET.
Experimental Workflow: Protein Labeling and FRET Analysis
This diagram outlines the general workflow for a protein conformational study using this compound.
Caption: Workflow for FRET-based conformational analysis.
Logical Relationship: FRET Efficiency and Inter-dye Distance
This diagram illustrates the inverse relationship between FRET efficiency and the distance between the donor and acceptor fluorophores.
Caption: Principle of FRET as a spectroscopic ruler.
Conclusion
This compound is a versatile and powerful fluorescent probe for investigating the conformational dynamics of proteins. When used in conjunction with FRET, it provides a high-resolution tool for measuring intramolecular distances and their changes in real-time. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively employ this compound in their studies, paving the way for new insights into the intricate world of protein function and regulation.
References
- 1. Using Three-color Single-molecule FRET to Study the Correlation of Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ensemble and single-molecule FRET studies of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding FRET as a Research Tool for Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Cysteine-Containing Proteins with Cy3.5 Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific labeling of proteins is a cornerstone of modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins in complex biological systems. Cy3.5 maleimide is a bright, orange-fluorescent dye that is well-suited for this purpose. The maleimide group exhibits high reactivity and specificity towards the sulfhydryl (thiol) group of cysteine residues within proteins.[1] This site-specific conjugation, achieved via a Michael addition reaction, forms a stable thioether bond, allowing for precise and robust labeling.[1][2]
These application notes provide a comprehensive guide to the successful labeling of cysteine-containing proteins with this compound, covering the principles of the reaction, detailed experimental protocols, and methods for characterizing the final conjugate.
Principle of Reaction
The labeling reaction is based on the nucleophilic addition of a sulfhydryl group from a cysteine residue to the double bond of the maleimide moiety of Cy3.5.[3] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[4] At pH values above 7.5, the reactivity of maleimides with primary amines (such as the N-terminus of the protein or the side chain of lysine residues) increases, which can lead to non-specific labeling.
The reaction between a protein thiol and this compound results in a stable thioether linkage.
Quantitative Data Summary
For optimal and reproducible protein labeling, it is crucial to control several key parameters. The table below summarizes the critical quantitative data for the this compound protein labeling protocol.
| Parameter | Recommended Value/Range | Notes |
| Reaction Buffer pH | 6.5 - 7.5 | Maintains specificity for sulfhydryl groups over amino groups. |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | A good starting point for many proteins. The optimal ratio should be determined empirically for each protein. Some protocols suggest a wider range of 5:1 to 100:1 depending on the protein's reactivity and concentration. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency. |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Longer incubation times may be necessary for less reactive sulfhydryl groups. |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures can be used to slow down competing side reactions and are often used for overnight incubations. |
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Should be freshly prepared. Unused solution can be stored at -20°C for up to one month, protected from light. |
| Reducing Agent (TCEP) | 10- to 100-fold molar excess over protein | Used to reduce disulfide bonds and expose cysteine thiols. TCEP does not need to be removed before adding the maleimide dye. |
Experimental Protocols
Preparation of Reagents
a. Reaction Buffer (Phosphate-Buffered Saline, PBS)
-
Prepare a 1X PBS solution containing 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, and 1.8 mM KH2PO4.
-
Adjust the pH to 7.2 - 7.4.
-
Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
b. This compound Stock Solution (10 mM)
-
Allow the vial of this compound to warm to room temperature before opening.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution. For example, to 1 mg of this compound (assuming a molecular weight of ~750 g/mol ), add approximately 133 µL of solvent.
-
Vortex briefly to ensure the dye is fully dissolved.
c. Reducing Agent (TCEP) Stock Solution (Optional)
-
Prepare a 100 mM stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in degassed water.
Protein Preparation
a. Protein Solution
-
Dissolve or buffer exchange the protein into the degassed reaction buffer at a concentration of 1-10 mg/mL.
-
The buffer should be free of any thiol-containing compounds (e.g., dithiothreitol [DTT], β-mercaptoethanol) unless they are to be removed prior to labeling.
b. Reduction of Disulfide Bonds (Optional)
-
If the cysteine residues involved in labeling are part of a disulfide bond, they must first be reduced.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature.
-
It is not necessary to remove the TCEP before proceeding with the labeling reaction.
Labeling Reaction
a. Reaction Setup
-
Add the calculated volume of the 10 mM this compound stock solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be less than 10% to avoid protein denaturation.
-
A typical starting point is a 10:1 to 20:1 molar ratio of dye to protein.
b. Incubation
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
c. Quenching the Reaction (Optional)
-
To stop the labeling reaction, a thiol-containing reagent can be added to scavenge any unreacted this compound. A final concentration of 1-10 mM of β-mercaptoethanol or N-acetylcysteine can be added.
-
Incubate for at least 15-30 minutes at room temperature.
Purification of the Labeled Protein
It is critical to remove the unreacted dye from the labeled protein for accurate determination of the degree of labeling and to prevent interference in downstream applications.
a. Gel Filtration (Desalting)
-
Equilibrate a desalting column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Collect the fractions containing the labeled protein, which will elute first. The smaller, unbound dye molecules will elute later.
-
Monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for protein) and ~581 nm (for Cy3.5).
Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
a. Absorbance Measurements
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance of Cy3.5 (~581 nm, Amax). The protein solution may need to be diluted for accurate absorbance readings.
b. Calculations
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = Amax / (ε_dye × path length)
-
Where ε_dye is the molar extinction coefficient of Cy3.5 at its Amax (typically ~150,000 cm⁻¹M⁻¹).
-
-
Correct the protein absorbance for the dye's contribution at 280 nm:
-
A280_corrected = A280 - (Amax × CF)
-
Where CF is the correction factor (A280 of the dye / Amax of the dye). For Cy3.5, this is typically around 0.08.
-
-
Calculate the concentration of the protein:
-
Protein Concentration (M) = A280_corrected / (ε_protein × path length)
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Storage of the Labeled Protein
-
For short-term storage (up to one week), keep the labeled protein at 2-8°C in the dark.
-
For long-term storage, add a stabilizer such as 5-10 mg/mL bovine serum albumin (BSA) and 0.01-0.03% sodium azide to inhibit microbial growth. Alternatively, add 50% glycerol and store at -20°C. For maximal stability, the conjugate can be aliquoted and stored at -80°C.
Mandatory Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Reaction scheme of this compound with a protein cysteine residue.
References
Application Note: Determination of the Degree of Labeling for Cy3.5 Maleimide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to proteins is a fundamental technique in biological research and drug development, enabling the visualization and quantification of proteins in a variety of assays. Cyanine 3.5 (Cy3.5), a bright and photostable fluorescent dye, is often conjugated to proteins via a maleimide functional group that selectively reacts with free sulfhydryl groups on cysteine residues. The degree of labeling (DOL), defined as the average number of dye molecules conjugated to a single protein molecule, is a critical parameter that influences the performance of the conjugate.[1][2][3] An optimal DOL ensures a strong fluorescent signal without causing issues such as fluorescence quenching or altered protein function.[2][4] This application note provides a detailed protocol for conjugating Cy3.5 maleimide to proteins and for accurately calculating the DOL using a spectrophotometric method.
Principle of the Reaction and DOL Calculation
This compound Conjugation
This compound reacts with the sulfhydryl group (-SH) of cysteine residues on a protein to form a stable thioether bond. This reaction is highly specific for thiols at a pH range of 7.0-7.5. Since disulfide bonds between cysteine residues are unreactive with maleimides, it may be necessary to reduce them using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.
Caption: Reaction of this compound with a protein's cysteine residue.
Principle of DOL Calculation
The DOL is determined by measuring the absorbance of the purified protein-dye conjugate at two wavelengths: the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of the Cy3.5 dye (around 588 nm). The Beer-Lambert law is used to calculate the molar concentrations of the protein and the dye. A correction factor is necessary because the dye also absorbs light at 280 nm, which would otherwise lead to an overestimation of the protein concentration.
Materials and Reagents
-
Protein of interest (with at least one free cysteine residue)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, Tris) at pH 7.0-7.5, degassed.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.
-
Purification column (e.g., Sephadex G-25) for removing excess dye.
-
Spectrophotometer and UV-transparent cuvettes.
-
BCA Protein Assay Kit (optional, for an alternative protein concentration measurement).
Experimental Protocols
Protein Preparation
-
Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
Optional (Disulfide Bond Reduction): If the protein's cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis before adding the maleimide dye.
This compound Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh before use.
Conjugation Reaction
-
Add the this compound stock solution to the protein solution. A molar excess of 10-20 fold of dye to protein is recommended as a starting point. The optimal ratio may need to be determined experimentally for each specific protein.
-
Gently mix the reaction and protect it from light.
-
Incubate for 2 hours at room temperature or overnight at 2-8°C.
Caption: Experimental workflow for this compound conjugation and DOL calculation.
Purification of the Conjugate
It is crucial to remove all unbound this compound before measuring the absorbance, as free dye will interfere with the DOL calculation.
-
Purify the conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.
Spectrophotometric Measurement
-
Dilute the purified conjugate solution in a suitable buffer to obtain an absorbance reading at the dye's maximum absorbance (Amax) that is less than 2.0. Record the dilution factor.
-
Measure the absorbance of the diluted conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3.5 (Amax ≈ 588 nm) using a 1 cm pathlength cuvette.
Data Analysis: Calculating the Degree of Labeling
The DOL is calculated using the following steps and formulas:
Step 1: Calculate the molar concentration of the dye.
-
Formula: [Dye] (M) = Amax / (ε_dye × path length)
-
Amax: Absorbance of the conjugate at the absorbance maximum of Cy3.5.
-
ε_dye: Molar extinction coefficient of Cy3.5 (typically ~130,000 M⁻¹cm⁻¹). Note: Always refer to the manufacturer's data sheet for the specific value.
-
path length: Cuvette path length in cm (typically 1 cm).
-
Step 2: Calculate the corrected absorbance of the protein at 280 nm.
-
Formula: Corrected A₂₈₀ = A₂₈₀ - (Amax × CF)
-
A₂₈₀: Measured absorbance of the conjugate at 280 nm.
-
CF: Correction factor for the dye's absorbance at 280 nm. This is the ratio of the dye's absorbance at 280 nm to its Amax. For Cy3.5, this is approximately 0.15. Note: This value can vary, and it is best to use the value provided by the dye manufacturer.
-
Step 3: Calculate the molar concentration of the protein.
-
Formula: [Protein] (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This value is specific to each protein.
-
Step 4: Calculate the Degree of Labeling (DOL).
-
Formula: DOL = [Dye] / [Protein]
This ratio represents the average number of Cy3.5 molecules per protein molecule.
Data Presentation
The quantitative data for the DOL calculation should be summarized in a structured table for clarity and easy comparison.
| Parameter | Symbol | Value | Units |
| Molar Extinction Coefficient of Protein | ε_protein | User-defined | M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Cy3.5 | ε_dye | 130,000 | M⁻¹cm⁻¹ |
| Correction Factor for Cy3.5 at 280 nm | CF | 0.15 | - |
| Measured Absorbance at 280 nm | A₂₈₀ | ||
| Measured Absorbance at Amax (~588 nm) | Amax | ||
| Dilution Factor | DF | ||
| Calculated Protein Concentration | [Protein] | M | |
| Calculated Dye Concentration | [Dye] | M | |
| Degree of Labeling | DOL |
Troubleshooting
-
Low DOL:
-
Insufficient dye: Increase the molar ratio of dye to protein in the conjugation reaction.
-
Inactive maleimide: Ensure the this compound is fresh and has been stored properly, protected from moisture.
-
Lack of free thiols: Confirm the presence of free cysteine residues or perform a reduction step with TCEP.
-
Incorrect pH: Ensure the conjugation buffer pH is between 7.0 and 7.5.
-
-
High DOL:
-
Excessive dye: Decrease the molar ratio of dye to protein.
-
An excessively high DOL can lead to fluorescence quenching and may alter the protein's biological activity. For antibodies, the optimal DOL is typically between 2 and 10.
-
-
Precipitation of the conjugate: This may occur with high DOLs, especially for proteins with low solubility. Reduce the dye-to-protein ratio.
Conclusion
Accurate determination of the degree of labeling is essential for the quality control and consistent performance of fluorescently labeled proteins. The spectrophotometric method described in this application note provides a straightforward and reliable means of calculating the DOL for this compound conjugates. By carefully following these protocols and considering the key parameters, researchers can ensure the production of high-quality conjugates for their specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with Cy3.5 Maleimide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the labeling of proteins and other thiol-containing biomolecules with Cy3.5 maleimide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
A1: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4] Within this range, the reaction is highly selective for thiol (sulfhydryl) groups.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction rate slows down, while above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues, leading to non-specific labeling.
Q2: How should I prepare and store my this compound stock solution?
A2: this compound is sensitive to moisture and should be dissolved in an anhydrous solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use to create a stock solution, typically at a concentration of 10 mM. It is not recommended to store maleimides in aqueous solutions for extended periods due to the risk of hydrolysis, which renders the maleimide group unreactive to thiols. If you need to store the stock solution, it should be aliquoted into single-use volumes and stored at -20°C, protected from light and moisture, for no more than a few weeks.
Q3: My protein has disulfide bonds. Do I need to reduce them before labeling?
A3: Yes, it is crucial to reduce disulfide bonds to free up the cysteine thiol groups for reaction with the maleimide. Disulfide bonds are unreactive towards maleimides.
Q4: Which reducing agent should I use, TCEP or DTT?
A4: Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent because it is stable, odorless, and does not contain a thiol group itself. This means that excess TCEP does not need to be removed before adding the maleimide dye. Dithiothreitol (DTT) is also a strong reducing agent, but since it contains thiol groups, any excess must be removed before adding the this compound to prevent it from competing with your protein for the dye.
Q5: What can I do to prevent the re-oxidation of thiols after reduction?
A5: To prevent the re-formation of disulfide bonds, you can degas your buffers to remove dissolved oxygen. Additionally, including a chelating agent like EDTA (1-5 mM) in your reaction buffer can help by sequestering metal ions that can catalyze thiol oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no fluorescence signal after labeling | Inactive this compound: The maleimide group may have hydrolyzed due to moisture. | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before the labeling reaction. Ensure the solid dye is stored properly at -20°C, protected from light and moisture. |
| Insufficient Free Thiols: Disulfide bonds in the protein were not adequately reduced, or free thiols have re-oxidized. | Ensure complete reduction of disulfide bonds by using a sufficient molar excess of a reducing agent like TCEP (10-100 fold molar excess). Use degassed buffers and consider adding EDTA to prevent re-oxidation. You can quantify the number of free thiols using Ellman's reagent. | |
| Suboptimal Reaction pH: The pH of the reaction buffer was outside the optimal range of 6.5-7.5. | Prepare your protein in a buffer with a pH between 7.0 and 7.5, such as PBS, Tris, or HEPES. Avoid buffers containing thiols. | |
| Inefficient Removal of Excess Dye: The purification step did not adequately remove unreacted dye, leading to a high background signal that masks the specific signal. | Use an appropriate purification method such as size exclusion chromatography (desalting column) or dialysis to effectively separate the labeled protein from the smaller, unreacted dye molecules. | |
| Dye-Dye Quenching: Over-labeling of the protein can lead to self-quenching of the fluorophores, resulting in a decreased fluorescence signal. | Determine the degree of labeling (DOL). If it is too high, reduce the molar ratio of dye to protein in your next labeling experiment. | |
| Protein Precipitation During or After Labeling | Over-labeling: The addition of the hydrophobic Cy3.5 dye can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation, especially at high labeling densities. | Reduce the molar excess of this compound used in the labeling reaction. A starting point is often a 10-20 fold molar excess of dye to protein. |
| Low Protein Concentration: Labeling efficiency can be reduced at very low protein concentrations, potentially leading to issues with protein stability. | It is recommended to work with a protein concentration of at least 2 mg/mL, with a range of 5-10 mg/mL being optimal for many protocols. | |
| Non-specific Labeling | Reaction pH is too high: At pH values above 7.5, maleimides can start to react with primary amines (e.g., lysine residues). | Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5. |
| Presence of Other Nucleophiles: The reaction buffer may contain other nucleophilic components that can react with the maleimide. | Use a buffer that is free of primary and secondary amines and thiols (other than your target protein). |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for this compound Labeling
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 (Optimal: 7.0 - 7.5) | Maximizes thiol-selectivity and reaction rate while minimizing hydrolysis and reaction with amines. |
| Dye:Protein Molar Ratio | 10:1 to 20:1 (as a starting point) | Provides a sufficient excess of the dye to drive the reaction to completion. This should be optimized for each specific protein. |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for 2 hours or 4°C overnight are common incubation conditions. |
| Reducing Agent (TCEP) | 10 - 100 fold molar excess over protein | Ensures complete reduction of disulfide bonds. |
Table 2: Spectral Properties of Cy3.5
| Property | Value |
| Excitation Maximum (λex) | ~581 nm |
| Emission Maximum (λem) | ~596 nm |
| Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.15 |
(Note: Exact spectral properties can vary slightly depending on the manufacturer and the local environment of the dye.)
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, or HEPES) to a concentration of 2-10 mg/mL.
-
The buffer should not contain any extraneous thiol compounds.
-
-
Reduction of Disulfide Bonds (if necessary):
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 30 minutes at room temperature.
-
If using DTT, the excess DTT must be removed by a desalting column before proceeding.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the reduced protein solution while gently stirring.
-
Protect the reaction mixture from light.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the unreacted this compound from the labeled protein using a desalting column (size exclusion chromatography) or by dialysis.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3.5 (~581 nm).
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The correction factor for Cy3.5 at 280 nm is approximately 0.08.
-
Formula:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₈₁ x Correction Factor)] / ε_protein
-
Dye Concentration (M) = A₅₈₁ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
References
Technical Support Center: Cy3.5 Maleimide Photobleaching Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Cy3.5 maleimide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a loss of fluorescence, which can significantly compromise the quality and quantitative accuracy of imaging data, especially in experiments requiring long exposure times or high-intensity illumination.
Q2: What are the primary factors that contribute to the photobleaching of this compound?
A2: The main factors contributing to photobleaching are:
-
Excitation Light Intensity: Higher light intensity accelerates the rate of photobleaching.
-
Exposure Duration: Longer exposure to excitation light increases the cumulative photodamage.
-
Oxygen Concentration: Molecular oxygen is a key mediator of photobleaching through the formation of reactive oxygen species (ROS).
-
Local Chemical Environment: The pH, viscosity, and presence of oxidizing or reducing agents in the mounting medium can influence the photostability of the dye.
Q3: How does the maleimide linkage affect the photostability of Cy3.5?
A3: The maleimide group is used for covalently attaching the Cy3.5 dye to thiol groups on proteins or other molecules. While the linkage itself is stable, the local environment of the labeled protein can influence the dye's photostability. Studies have shown that the attachment of Cy3 and Cy3.5 to a protein's surface can lead to an enhancement in fluorescence, a phenomenon not observed with Cy5.[1][2]
Q4: Are there more photostable alternatives to Cy3.5?
A4: Yes, for demanding imaging applications requiring high photostability, alternative fluorophores might be considered. Dyes from the Alexa Fluor and DyLight series are often reported to have greater photostability compared to their Cy dye counterparts. However, the choice of an alternative dye should also take into account other factors such as brightness, spectral properties, and cost.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Rapid loss of fluorescence signal during imaging. | 1. Excitation light intensity is too high.2. Exposure time is too long.3. Inadequate or no antifade reagent is being used. | 1. Reduce the laser power or lamp intensity to the minimum required for an adequate signal-to-noise ratio.2. Decrease the camera exposure time and/or the frequency of image acquisition in time-lapse experiments.3. Use a high-quality commercial antifade mounting medium or a freshly prepared antifade solution. |
| High background fluorescence. | 1. Autofluorescence from the sample (cells or tissue).2. Unbound this compound conjugate.3. Autofluorescence from the mounting medium. | 1. Use a mounting medium with low autofluorescence. For cellular imaging, use a phenol red-free medium.2. Ensure thorough washing steps after the labeling procedure to remove all unbound dye.3. Select a mounting medium specifically designed for low background fluorescence. |
| Inconsistent fluorescence intensity between experiments. | 1. Variations in the preparation of the antifade solution.2. Differences in cell health or density.3. Fluctuations in the power of the light source. | 1. Standardize the protocol for preparing and storing antifade solutions.2. Maintain consistent cell culture conditions and seeding densities.3. Allow the light source to warm up and stabilize before starting image acquisition. |
| Antifade reagent is not effective. | 1. The antifade reagent is not compatible with Cy3.5.2. The reagent has degraded over time.3. The concentration of the antifade agent is not optimal. | 1. While many antifade reagents are broadly compatible, some may not be optimal for cyanine dyes. It has been reported that p-Phenylenediamine (PPD), a component in some antifade reagents, can react with cyanine dyes.[3]2. Prepare fresh antifade solutions, especially for homemade recipes.3. Titrate the concentration of the antifade reagent to find the optimal balance between photoprotection and potential quenching or toxicity. |
Strategies to Minimize Photobleaching
Optimize Imaging Conditions
The most direct way to reduce photobleaching is to minimize the amount of light exposure to the sample.
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Use the shortest possible camera exposure time. For time-lapse imaging, increase the interval between acquisitions.
-
Use Appropriate Filters: Employ high-quality bandpass filters to ensure that only the desired wavelengths for excitation and emission are used, which can help reduce phototoxicity and background.
Utilize Antifade Reagents
Antifade reagents are chemical compounds added to the mounting medium to suppress photobleaching, primarily by scavenging reactive oxygen species (ROS).
Commercial Antifade Reagents:
Several commercial antifade mounting media are available and have been shown to be effective for cyanine dyes.
| Antifade Reagent | Reported Performance with Cyanine Dyes | Key Features |
| ProLong™ Gold / ProLong™ Diamond | Good to Excellent | Hard-setting mountants that provide long-term photobleaching protection. Compatible with a wide range of dyes, including cyanines.[4] |
| VECTASHIELD® | Variable | Some reports suggest it may not be optimal for cyanine dyes as it may contain PPD. However, it is widely used and can be effective. |
| Fluoroshield™ | Good | An aqueous mounting medium designed to prevent photobleaching of a wide range of fluorophores, including Cy3 and Cy5. |
| n-Propyl Gallate (NPG)-based | Good | A common component in homemade and commercial antifade reagents. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO)-based | Moderate to Good | Another common antifade agent, though sometimes considered less effective than PPD. |
Homemade Antifade Recipes:
For researchers who prefer to prepare their own antifade solutions, here are two common recipes.
Recipe 1: n-Propyl Gallate (NPG) based
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
Slowly add 0.1 part of the 20% n-propyl gallate stock solution to the glycerol/PBS mixture while stirring rapidly.
Recipe 2: DABCO-based
-
Prepare a solution of 90% glycerol in a suitable buffer (e.g., PBS or Tris).
-
Add DABCO to a final concentration of 2.5% (w/v).
-
Mix thoroughly until the DABCO is completely dissolved.
Note: Always prepare fresh homemade antifade solutions and store them protected from light. The effectiveness of homemade reagents can be variable.
Experimental Protocols
Protocol 1: Labeling Protein Thiols with this compound
This protocol provides a general procedure for labeling cysteine residues on proteins with this compound.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, HEPES, at pH 7.0-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT)
-
Size-exclusion chromatography column (e.g., spin desalting column)
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat the protein solution with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide dye.
-
Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.
Protocol 2: Measuring Photostability of this compound Conjugates
This protocol outlines a method for quantifying the photobleaching rate of a Cy3.5-labeled protein.
Materials:
-
Cy3.5-labeled protein sample
-
Microscope slide and coverslip
-
Mounting medium (with and without antifade reagent for comparison)
-
Fluorescence microscope with a suitable excitation source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Immobilize the Cy3.5-labeled protein on a microscope slide.
-
Mounting: Add a drop of mounting medium to the sample and cover with a coverslip.
-
Image Acquisition:
-
Locate a region of interest.
-
Set the microscope to acquire a time-lapse series of images with a constant excitation intensity and exposure time.
-
Continue acquiring images until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled structures in each image of the time series.
-
Subtract the background fluorescence from each measurement.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time. The time at which the intensity drops to 50% of the initial value is the photobleaching half-life.
-
Visualizations
References
- 1. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
Reducing non-specific binding of Cy3.5 maleimide conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Cy3.5 maleimide conjugates during bioconjugation experiments.
Troubleshooting Guide
High background fluorescence and off-target labeling are common issues arising from non-specific binding of this compound. This guide provides a systematic approach to identify and resolve the root causes of these problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background/Non-Specific Binding | Reaction pH is too high: The pH of the reaction buffer is >7.5, leading to reaction with primary amines (e.g., lysine residues) in addition to the target thiols (cysteines).[1][2][3] | - Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5.[1][4]- Use non-amine containing buffers such as PBS or HEPES. |
| Hydrophobic Interactions: The Cy3.5 dye itself is relatively hydrophobic, which can lead to non-specific adsorption onto hydrophobic regions of proteins or surfaces. | - Add blocking agents like Bovine Serum Albumin (BSA) to your buffers. A typical concentration is 1-5% BSA.- Incorporate non-ionic surfactants (e.g., Tween-20 or Triton X-100) at low concentrations (e.g., 0.05-0.1%) in washing buffers to disrupt hydrophobic interactions. | |
| Excess Unreacted Dye: Insufficient removal of unbound this compound after the conjugation reaction. | - Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to effectively remove excess dye.- Quench the reaction by adding a small molecule containing a thiol group, such as cysteine, β-mercaptoethanol, or DTT, to react with any excess maleimide. | |
| Low or No Labeling | Hydrolyzed this compound: The maleimide group has reacted with water and is no longer active. This can occur if the dye is stored improperly or dissolved in aqueous solutions for extended periods. | - Prepare fresh this compound stock solution in an anhydrous solvent like DMSO or DMF immediately before use.- Avoid storing maleimides in aqueous buffers. |
| Oxidized Thiols: The target thiol groups on the protein have formed disulfide bonds and are unavailable for reaction. | - Reduce the protein with a 10-100 fold molar excess of a disulfide-reducing agent like TCEP for 20-60 minutes at room temperature.- TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide. If DTT is used, it must be removed by dialysis or a desalting column before labeling. | |
| Interfering Buffer Components: The buffer contains primary amines (e.g., Tris) or other thiol-containing compounds that compete with the target protein for reaction with the maleimide. | - Perform a buffer exchange into a non-amine, non-thiol buffer such as PBS or HEPES at pH 7.0-7.5. | |
| Insufficient Molar Excess of Dye: The concentration of this compound is too low relative to the protein concentration. | - Increase the molar ratio of dye to protein. A typical starting point is a 10-20 fold molar excess of the dye. This may need to be optimized for your specific protein. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with this compound?
A1: The primary causes of non-specific binding are twofold. Firstly, while maleimides are highly reactive towards thiol (sulfhydryl) groups, this selectivity diminishes at pH levels above 7.5, where they can react with primary amines like those on lysine residues. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity. Secondly, the hydrophobic nature of the Cy3.5 dye can lead to its non-specific adsorption onto hydrophobic regions of proteins or reaction vessel surfaces.
Q2: How does pH affect the labeling reaction?
A2: pH is a critical parameter for a successful and specific conjugation reaction. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction is highly specific for thiol groups. Above pH 7.5, the maleimide group can react with primary amines, leading to non-specific labeling. Additionally, in aqueous solutions, especially at alkaline pH, the maleimide ring can undergo hydrolysis, rendering it inactive.
Q3: What are the best practices for storing and handling this compound to prevent inactivation?
A3: this compound is sensitive to moisture and light. Upon receipt, it should be stored at -20°C, desiccated, and protected from light. To avoid hydrolysis, always prepare aqueous solutions of this compound immediately before use. For storage of stock solutions, dissolve the maleimide in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store at -20°C, protected from light and moisture.
Q4: Can I use a buffer containing Tris?
A4: It is strongly recommended to avoid buffers containing primary or secondary amines, such as Tris, as they can compete with the desired thiol reaction, particularly at pH levels above 7.5. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and MOPS within the recommended pH range of 6.5-7.5.
Q5: How can I stop the conjugation reaction at a specific time point?
A5: To quench the reaction, you can add a small molecule containing a thiol group, such as cysteine, β-mercaptoethanol, or DTT. These molecules will react with any excess, unreacted this compound, preventing further labeling of your target molecule.
Experimental Protocols & Data
General Protocol for this compound Conjugation
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific applications.
-
Protein Preparation and Reduction:
-
Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
-
This compound Reagent Preparation:
-
Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced protein solution to achieve a 10-20 fold molar excess of dye to protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
Add a thiol-containing reagent (e.g., DTT, cysteine) to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to consume excess maleimide.
-
-
Purification:
-
Remove unreacted dye and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25 spin column) or dialysis.
-
Quantitative Recommendations for Reducing Non-Specific Binding
| Parameter | Recommended Range/Value | Rationale |
| pH of Reaction Buffer | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing reaction with amines. |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | Ensures sufficient dye for labeling without excessive excess that can increase non-specific binding. |
| TCEP Molar Excess (for reduction) | 10 - 100 fold | Effectively reduces disulfide bonds without requiring removal before conjugation. |
| Blocking Agent (BSA) Concentration | 1 - 5% | Blocks non-specific hydrophobic binding sites. |
| Non-ionic Surfactant (e.g., Tween-20) | 0.05 - 0.1% | Reduces non-specific binding due to hydrophobic interactions. |
Visualizing the Workflow
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for high non-specific binding.
References
How to resolve aggregation issues with Cy3.5 maleimide labeled proteins
This guide provides troubleshooting advice and answers to frequently asked questions regarding aggregation issues encountered during the labeling of proteins with Cy3.5 maleimide.
Troubleshooting Guide & FAQs
This section addresses specific issues researchers may face during and after the labeling process.
FAQs: Understanding the Root Causes of Aggregation
Q1: Why does my protein aggregate after labeling with this compound?
Aggregation of proteins labeled with this compound is a common issue often stemming from the hydrophobic nature of the cyanine dye itself.[1][2] The Cy3.5 molecule has a large, planar aromatic structure that can lead to several issues:
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Increased Surface Hydrophobicity : Covalently attaching multiple hydrophobic Cy3.5 molecules increases the overall hydrophobicity of the protein surface. This can expose or create new hydrophobic patches, promoting intermolecular protein-protein interactions that lead to aggregation.[1][3]
-
Dye-Dye Interactions : The Cy3.5 molecules on the protein surface can interact with each other through π-π stacking, forming dye aggregates that can bridge and link multiple protein molecules.[1]
-
High Dye-to-Protein Ratio : Over-labeling a protein significantly increases the chances of both increased surface hydrophobicity and dye-dye interactions, making it a primary cause of aggregation.
-
Suboptimal Buffer Conditions : Factors such as incorrect pH or ionic strength can destabilize the protein during the labeling reaction, making it more prone to aggregation.
Q2: What is the ideal pH for the this compound labeling reaction?
The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5. This pH range ensures the specific and efficient reaction of the maleimide group with free thiol groups (cysteines) on the protein while maintaining the stability of most proteins. At pH values above 7.5, the maleimide group can become unstable and prone to hydrolysis, reducing labeling efficiency. Conversely, at pH levels below 6.5, the reaction rate may be significantly slower.
Q3: Can the solvent used to dissolve the this compound dye contribute to aggregation?
Yes, the solvent choice is critical. This compound should be dissolved in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. Using a low-quality solvent or allowing moisture contamination can cause the dye to precipitate or hydrolyze before it is even added to the protein solution. It is recommended to prepare the dye stock solution fresh before each use. When adding the dye stock to your aqueous protein solution, ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein.
Troubleshooting Specific Issues
Q4: I see visible precipitation or cloudiness in my tube during the labeling reaction. What should I do?
Visible precipitation is a clear sign of significant aggregation. This is likely caused by one or more of the following: an excessively high dye-to-protein ratio, suboptimal buffer conditions, or high protein concentration.
-
Immediate Action : If possible, gently try to resolubilize the protein by adding a stabilizing agent (see Q6). However, it is often best to stop the reaction and optimize the protocol.
-
Troubleshooting Steps :
-
Reduce the Dye-to-Protein Ratio : This is the most common cause. Decrease the molar excess of dye to protein in your next attempt. Start with a 10:1 dye:protein molar ratio and titrate downwards (e.g., 5:1).
-
Decrease Protein Concentration : High protein concentrations are more susceptible to aggregation. Try performing the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).
-
Optimize Buffer Conditions : Ensure your buffer pH is between 6.5-7.5. Consider adding stabilizing excipients to the buffer before starting the reaction (see Q6 and the table below).
-
Q5: My labeled protein looks fine in solution, but I see a high molecular weight peak on my size exclusion chromatography (SEC) profile. How do I resolve this?
This indicates the presence of soluble aggregates, which are not visible to the naked eye but can compromise downstream applications.
-
Optimize Purification : Size Exclusion Chromatography (SEC) is the most effective method for removing aggregates. Ensure your column is appropriate for the size of your protein and its aggregates. Collect only the fractions corresponding to the monomeric protein peak.
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Optimize Labeling Conditions : To prevent the formation of these aggregates in the first place, you should:
-
Titrate the Dye-to-Protein Ratio : Perform a series of labeling reactions with varying dye-to-protein ratios (e.g., 2:1, 5:1, 10:1, 20:1) to find the highest labeling efficiency you can achieve without significant aggregate formation.
-
Modify the Buffer : Incorporate additives that enhance protein solubility and stability.
-
Q6: What additives can I include in my buffer to prevent or reduce aggregation?
Several types of excipients can be added to the labeling and storage buffers to stabilize the protein and prevent aggregation. These additives work by various mechanisms, such as preferential hydration or by reducing intermolecular interactions.
-
Sugars and Polyols : Sucrose, trehalose, glycerol, and sorbitol are effective protein stabilizers.
-
Amino Acids : A combination of arginine and glutamate can increase protein solubility by binding to charged and hydrophobic regions.
-
Non-denaturing Detergents : Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween-20, CHAPS) can help solubilize proteins without denaturing them.
-
Reducing Agents : To prevent the formation of non-native disulfide bonds which can lead to aggregation, a non-thiol reducing agent like TCEP should be used. Avoid DTT or β-mercaptoethanol as their free thiol groups will compete with the protein to react with the maleimide dye.
Quantitative Data: Recommended Buffer Additives for Aggregation Prevention
The following table summarizes common additives and their recommended starting concentrations to mitigate protein aggregation during labeling and storage.
| Additive Class | Example Additive | Recommended Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 50-250 mM | Stabilize protein structure through preferential hydration. |
| Polyols | Glycerol, Sorbitol | 5-20% (v/v) | Excluded from the protein surface, favoring the native, compact state. |
| Amino Acids | Arginine / Glutamate | 50-500 mM | Bind to charged/hydrophobic regions, increasing solubility. |
| Reducing Agent | TCEP | 10-20 fold molar excess over protein | Reduces disulfide bonds to free up thiols for labeling without competing with the maleimide reaction. |
Experimental Protocols
Protocol 1: Standard this compound Labeling of a Protein
This protocol provides a starting point for labeling a protein with available cysteine residues.
Materials:
-
Protein of interest (1-10 mg/mL in a suitable buffer).
-
Labeling Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer (10-100 mM), pH 7.0-7.5, degassed.
-
TCEP (tris(2-carboxyethyl)phosphine).
-
This compound dye.
-
Anhydrous DMSO.
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification.
Methodology:
-
Protein Preparation :
-
Dissolve or buffer-exchange the protein into the degassed Labeling Buffer at a concentration of 2-5 mg/mL. The protein solution must be free of any thiol-containing substances like DTT.
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes. It is not necessary to remove the excess TCEP before adding the maleimide dye.
-
-
Dye Preparation :
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a fresh 10 mM stock solution by dissolving the dye in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction :
-
Slowly add the this compound stock solution to the protein solution while gently stirring. Aim for a starting dye-to-protein molar ratio of 10:1 to 20:1.
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate at room temperature for 2 hours or at 4°C overnight.
-
-
Purification :
-
Promptly after incubation, purify the conjugate to remove unreacted dye and any aggregates.
-
Equilibrate a size exclusion column (e.g., Sephadex G-25) with PBS, pH 7.4.
-
Load the reaction mixture onto the column.
-
Elute with PBS. The labeled protein will typically elute first as a colored band, followed by the free dye.
-
Collect the fractions containing the labeled protein.
-
-
Characterization (Optional but Recommended) :
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the absorbance maximum for Cy3.5 (~581 nm).
-
Visualizations
Diagram 1: Troubleshooting Workflow for Protein Aggregation
Caption: Workflow for troubleshooting aggregation during protein labeling.
Diagram 2: Key Factors Leading to Protein Aggregation
Caption: Causal relationships leading to Cy3.5-labeled protein aggregation.
References
Cy3.5 Maleimide-Protein Conjugate Purification: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Cy3.5 maleimide-protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a protein?
The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] Below pH 6.5, the reaction rate slows significantly because the thiol group is less likely to be in its reactive thiolate form.[1] Above pH 7.5, the maleimide group can become unstable, and the risk of side reactions with other nucleophilic groups, such as amines, increases.[2]
Q2: Which reducing agent should I use to reduce disulfide bonds before conjugation?
TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent.[1] Unlike DTT (dithiothreitol), TCEP does not contain a thiol group itself, so it does not need to be removed from the reaction mixture before adding the maleimide dye. If you use DTT, it is critical to remove any excess DTT, typically via a desalting column, before initiating the conjugation, as it will compete with the protein's thiols for the maleimide dye.
Q3: What is a good starting molar ratio of dye to protein for my conjugation reaction?
A common starting point is a 10 to 20-fold molar excess of the maleimide dye to the protein. However, the ideal ratio is highly dependent on the specific protein and the number of available cysteine residues, so it should be optimized for each application.
Q4: How do I remove the unconjugated Cy3.5 dye after the reaction?
Size exclusion chromatography (SEC), often using pre-packed desalting columns (e.g., Zeba™ Spin or PD-10), is the most common and efficient method for separating the larger protein conjugate from the smaller, unreacted dye molecules. Other viable methods include dialysis, tangential flow filtration (TFF), and various forms of liquid chromatography like HPLC, FPLC, or HIC.
Q5: How can I determine the success of my conjugation reaction?
The success of the conjugation is typically quantified by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength for Cy3.5, and then applying a specific formula to calculate the ratio.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | 1. Suboptimal pH: Reaction buffer is outside the 6.5-7.5 range. | Verify and adjust the buffer pH to 6.5-7.5. |
| 2. Oxidized Thiols: Cysteine residues have formed disulfide bonds and are unavailable for reaction. | Reduce the protein with TCEP (or DTT, followed by removal) immediately before conjugation. Include 1-5 mM EDTA in the buffer to prevent re-oxidation catalyzed by metal ions. | |
| 3. Hydrolyzed Maleimide: The maleimide dye has reacted with water and is no longer active. | Prepare the maleimide stock solution in an anhydrous solvent like DMSO or DMF immediately before use. Avoid long-term storage in aqueous solutions. | |
| 4. Competing Thiols: Residual DTT or other thiol-containing compounds are present in the buffer. | If using DTT, ensure its complete removal via a desalting column or dialysis prior to adding the maleimide dye. | |
| Protein Precipitation/Aggregation | 1. Over-labeling: A high degree of labeling can increase the hydrophobicity of the protein, leading to aggregation. | Optimize the dye-to-protein molar ratio to a lower level. Over-labeling can also cause fluorescence quenching. |
| 2. Solvent Issues: The organic co-solvent (DMSO/DMF) used to dissolve the dye is causing the protein to precipitate. | Keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically <10%). Add the dye solution to the protein solution slowly while gently mixing. | |
| Difficulty Removing Free Dye | 1. Non-covalent Binding: Hydrophobic dyes can stick non-covalently to proteins. | Use size exclusion chromatography (desalting columns) for purification, as it is highly effective at separating molecules based on size. Dialysis may be less effective for some dyes. |
| 2. Inappropriate Purification Method: The chosen method does not provide adequate separation. | For small-scale preparations, use a desalting column with an appropriate molecular weight cutoff (MWCO). For larger scales, consider tangential flow filtration (TFF). | |
| Poor Conjugate Stability | 1. Reversibility of Thioether Bond: The thiosuccinimide linkage can undergo a retro-Michael reaction, especially at higher pH. | Store the final conjugate at the recommended pH (typically slightly acidic to neutral) and temperature (4°C for short-term, -20°C or -80°C for long-term). |
Purification Methodologies
Choosing the correct purification method is critical for obtaining a high-purity conjugate free from unreacted dye.
| Method | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) / Desalting | Separates molecules based on size. Larger conjugates elute before smaller, free dye molecules. | Fast, efficient for removing small molecules, mild conditions preserve protein activity. | Can result in sample dilution. |
| Dialysis | Uses a semi-permeable membrane to remove small molecules (free dye) from the larger conjugate through diffusion. | Simple setup, gentle on the protein. | Very slow (can take over a day), requires large volumes of buffer, may not completely remove all dye. |
| Tangential Flow Filtration (TFF) | Uses a semi-permeable membrane with cross-flow to separate, concentrate, and exchange buffers (diafiltration). | Rapid, scalable for large volumes, combines concentration and purification. | Requires specialized equipment, potential for membrane fouling. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. The conjugate is often more hydrophobic than the unlabeled protein. | Can separate unlabeled protein, singly-labeled, and multiply-labeled species. | Requires method development (salt types and gradients), may be denaturing under some conditions. |
| Ion Exchange Chromatography (IEX) | Separates molecules based on net charge. | High resolution and capacity. | Complex to develop as separation depends on the charges of both the protein and the dye; dyes may stick to the column. |
Experimental Protocols
Protocol 1: General this compound-Protein Conjugation
-
Prepare the Protein:
-
Dissolve the protein at 1-10 mg/mL in a degassed buffer such as 1x PBS or 100 mM HEPES at pH 7.0-7.5. The buffer must not contain any thiols.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Note: If using DTT, it must be completely removed using a desalting column before proceeding.
-
-
Prepare the Dye:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Perform the Conjugation:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20x). Add the dye dropwise while gently stirring.
-
Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Protocol 2: Purification with a Desalting Column
-
Equilibrate the Column: Remove the storage buffer from a desalting column (e.g., Zeba™ Spin Desalting Column) by centrifugation according to the manufacturer's instructions. Equilibrate the column with the desired final buffer for the conjugate.
-
Load the Sample: Apply the entire conjugation reaction mixture to the top of the resin bed.
-
Elute the Conjugate: Place the column in a clean collection tube and centrifuge as specified by the manufacturer. The purified protein-dye conjugate will be in the eluate, while the smaller, unreacted dye remains in the column resin.
Protocol 3: Calculating the Degree of Labeling (DOL)
-
Measure Absorbance: Dilute the purified conjugate solution to a concentration where the absorbance readings are within the linear range of your spectrophotometer (typically < 2.0). Measure the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum for Cy3.5 (A_max).
-
Calculate Protein Concentration: Correct the A₂₈₀ reading for the dye's contribution.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)
-
Where CF is the correction factor for the dye at 280 nm. This value is dye-specific and provided by the manufacturer.
-
-
Protein Concentration (M) = (Corrected A₂₈₀ / ε_protein) × Dilution Factor
-
Where ε_protein is the molar extinction coefficient of the protein (in M⁻¹cm⁻¹).
-
-
-
Calculate DOL:
-
DOL = (A_max × Dilution Factor) / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of the Cy3.5 dye at its A_max.
-
-
Visualized Workflows
Caption: General workflow for this compound-protein conjugation and purification.
References
Technical Support Center: Optimizing Cy3.5 Maleimide Labeling
Welcome to the technical support center for optimizing your dye-to-protein ratio for Cy3.5 maleimide labeling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal labeling efficiency and conjugate stability.
Troubleshooting Guide
This section addresses common problems encountered during the this compound labeling process.
| Problem | Potential Cause | Solution |
| Low or No Labeling | Oxidized Thiols: Cysteine residues have formed disulfide bonds and are unavailable for reaction.[1][2][3][4] | Reduce the protein's disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) before conjugation.[1] Ensure buffers are degassed to prevent re-oxidation. |
| Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive. | Maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity and to minimize hydrolysis. Prepare maleimide solutions immediately before use and avoid long-term storage in aqueous solutions. | |
| Insufficient Dye-to-Protein Ratio: The molar excess of the maleimide reagent is too low. | Increase the molar excess of the maleimide reagent. Start with a 10:1 to 20:1 molar ratio of maleimide to protein and perform trial conjugations with incrementally higher ratios. | |
| Interfering Buffer Components: Buffers containing primary or secondary amines (e.g., Tris) can react with maleimides at pH > 7.5. Thiol-containing substances (e.g., DTT, β-mercaptoethanol) will compete with the protein for reaction. | Use non-amine-containing buffers such as PBS or HEPES. If a reducing agent is necessary, use TCEP as it does not contain a thiol group. If DTT is used, it must be removed before adding the maleimide dye. | |
| Protein Precipitation after Labeling | Over-labeling: The addition of too many dye molecules can alter the protein's net charge, leading to changes in its isoelectric point and solubility. | Decrease the dye-to-protein molar ratio in the labeling reaction. You can also try reducing the reaction time. |
| Solvent Incompatibility: The protein may not be soluble in the final reaction mixture, especially with the addition of organic solvents like DMSO used to dissolve the dye. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically less than 10% of the total reaction volume. | |
| Non-Specific Labeling | High pH: At pH values above 7.5, maleimides can start to react with primary amines (e.g., lysine residues). | Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiol groups. |
| Excessive Dye Concentration: A very high molar excess of the dye can lead to non-specific binding. | Optimize the dye-to-protein ratio by performing a titration to find the lowest ratio that still provides sufficient labeling. | |
| Inconsistent Degree of Labeling (DOL) | Variability in Protein Thiol Availability: The number of free thiols can vary between protein batches. | Quantify the number of free sulfhydryl groups in your protein sample before each labeling experiment using Ellman's reagent (DTNB). |
| Inaccurate Reagent Concentrations: Errors in determining the concentration of the protein or the dye stock solution. | Carefully measure the concentrations of your protein and dye solutions. For the protein, use a reliable method like A280 absorbance or a BCA assay. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for this compound labeling?
A common starting point is a 10-20 fold molar excess of the maleimide dye to the protein. However, the optimal ratio is system-dependent and should be determined empirically for each specific protein. For some proteins or peptides, a much lower ratio (e.g., 2:1 or 5:1) may be optimal, while for others, a higher ratio might be necessary to achieve the desired degree of labeling.
Q2: What is the ideal pH for the maleimide-thiol conjugation reaction?
The optimal pH range for the reaction between a maleimide and a thiol group is 6.5-7.5. Within this range, the reaction is highly selective for thiols. At pH values below 6.5, the reaction rate slows down, while at pH values above 7.5, the maleimide group can react with primary amines, leading to non-specific labeling.
Q3: Do I need to reduce my protein before labeling?
If your protein contains cysteine residues that are involved in disulfide bonds, you will need to reduce these bonds to free up the thiol groups for labeling. TCEP (tris(2-carboxyethyl)phosphine) is a commonly recommended reducing agent because it is effective and does not contain a thiol group that would compete with the protein for the maleimide dye. If you use a thiol-containing reducing agent like DTT, it is crucial to remove it completely before adding the this compound.
Q4: How can I remove the reducing agent before labeling?
Excess reducing agent can be removed using methods like desalting columns (size-exclusion chromatography) or dialysis. It is important to perform the labeling reaction shortly after the removal of the reducing agent to prevent the re-oxidation of the thiol groups.
Q5: How do I prepare the this compound stock solution?
This compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM). It is recommended to prepare this solution immediately before use, as maleimides can be sensitive to moisture and can hydrolyze over time, especially in aqueous solutions.
Q6: What are the recommended reaction conditions (time and temperature)?
The reaction can typically be carried out for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific protein and should be determined experimentally. It is also important to protect the reaction mixture from light to prevent photobleaching of the dye.
Q7: How do I purify the labeled protein?
After the labeling reaction, it is essential to remove any unreacted dye. Common purification methods include size-exclusion chromatography (e.g., desalting columns like Sephadex G-25), dialysis, or HPLC.
Q8: How do I determine the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. You need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3.5 (around 581 nm). The DOL can then be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
Q9: How should I store the labeled protein conjugate?
For short-term storage, the conjugate solution can be kept at 4°C for up to a week, protected from light. For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 0.01-0.03% sodium azide) and store at 4°C or in aliquots at -20°C or -80°C. Adding glycerol to a final concentration of 50% can also allow for storage at -20°C.
Experimental Protocols & Data
Recommended Starting Molar Ratios for Labeling
| Molecule Type | Recommended Starting Dye:Protein Molar Ratio | Reference |
| General Proteins/Antibodies | 10:1 to 20:1 | |
| Small Peptides (e.g., cRGDfK) | 2:1 | |
| Nanobodies | 5:1 | |
| Saturation Labeling | >50:1 (Dye:Thiol) |
General Protocol for this compound Labeling
This protocol provides a general workflow for labeling a protein with this compound. Optimization will be required for specific proteins.
1. Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in a degassed, amine-free buffer (e.g., PBS or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
If using DTT, it must be removed via a desalting column or dialysis before proceeding.
2. Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
3. Labeling Reaction:
-
Add the desired volume of the this compound stock solution to the protein solution to achieve the target dye-to-protein molar ratio (e.g., 10:1).
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.
5. Purification of the Conjugate:
-
Purify the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis.
6. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and ~581 nm.
-
Calculate the protein concentration and the dye concentration to determine the DOL.
Visualizations
Caption: Experimental workflow for this compound protein labeling.
References
Effect of pH on Cy3.5 maleimide conjugation efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of pH on the efficiency of Cy3.5 maleimide conjugation reactions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH for the reaction between a maleimide and a thiol group is in the range of 7.0-7.5.[1][2] Within this pH range, the thiol group is sufficiently deprotonated to react with the maleimide, while primary amines (like those on lysine residues) are protonated and thus less reactive, ensuring specific conjugation to thiol groups.[1][3]
Q2: What happens if the pH is too low during the conjugation reaction?
If the pH is below 6.5, the reaction rate between the maleimide and the thiol will be significantly reduced. At acidic pH, such as 5.0, the conjugation reaction can be suppressed.[4] This is because the thiol group is less likely to be in its reactive thiolate form.
Q3: What are the consequences of performing the conjugation at a pH higher than 7.5?
At a pH above 7.5, the selectivity of the maleimide for thiols decreases, and it will begin to react competitively with primary amines, such as the side chain of lysine residues. This can lead to non-specific labeling of your molecule. Additionally, the maleimide group is more susceptible to hydrolysis at higher pH, which can inactivate the dye before it has a chance to react with the thiol.
Q4: How does pH affect the stability of the this compound dye itself?
The maleimide functional group is susceptible to hydrolysis, and this degradation process is accelerated at higher pH. Therefore, it is recommended to prepare aqueous solutions of maleimide-containing dyes immediately before use and to avoid storing them in aqueous buffers, especially at a pH above 7.5.
Q5: Can pH influence the stability of the final conjugate?
Yes, the linkage formed between the thiol and the maleimide, a thiosuccinimide ring, can undergo hydrolysis. This ring-opening is more rapid at higher pH. While this can be a concern, the ring-opened product is actually more stable and less prone to a reversal of the conjugation reaction. Some protocols even suggest intentionally hydrolyzing the ring after conjugation to increase the long-term stability of the conjugate.
Q6: Are there any pH-dependent side reactions to be aware of?
For peptides with an N-terminal cysteine, a side reaction can occur at neutral to basic pH, leading to the formation of a thiazine impurity. This rearrangement can be avoided by performing the conjugation at an acidic pH (around 5.0) or by using a cysteine that is not at the N-terminus.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conjugation efficiency | pH of the reaction buffer is too low (<6.5). | Ensure your reaction buffer is within the optimal pH range of 7.0-7.5. Use buffers such as PBS, HEPES, or Tris at the correct pH. |
| Hydrolysis of the this compound due to high pH. | Prepare the dye solution immediately before use. Avoid high pH conditions during dye dissolution and storage. | |
| Oxidation of thiol groups. | Degas buffers to remove oxygen. Consider adding a non-thiol-containing reducing agent like TCEP to reduce any disulfide bonds prior to conjugation, and then remove the excess reducing agent. | |
| Non-specific labeling of the target molecule | The pH of the reaction buffer is too high (>7.5). | Lower the pH of your reaction buffer to the 7.0-7.5 range to minimize the reaction of the maleimide with amine groups. |
| Inconsistent conjugation results | Fluctuations in the pH of the reaction buffer. | Use a well-buffered system and verify the pH of your reaction mixture before adding the dye. |
| Loss of conjugated dye over time | Reversal of the maleimide-thiol linkage. | After conjugation, consider incubating the conjugate at a slightly higher pH (e.g., pH 8.5-9) for a short period to promote hydrolysis of the thiosuccinimide ring, which results in a more stable, ring-opened product. |
Effect of pH on Maleimide Conjugation Efficiency
The following table summarizes the general effects of pH on the maleimide-thiol conjugation reaction.
| pH Range | Reaction with Thiols | Reaction with Amines | Maleimide Hydrolysis | Key Considerations |
| < 6.5 | Slow/Suppressed | Negligible | Slow | Suboptimal for efficient conjugation. |
| 6.5 - 7.5 | Optimal/Fast | Minimal | Moderate | Recommended range for selective thiol conjugation. |
| > 7.5 | Fast | Competitive/Significant | Fast | Loss of selectivity and increased risk of dye inactivation. |
Experimental Protocol: this compound Conjugation to a Thiol-Containing Protein
This protocol provides a general guideline for conjugating this compound to a protein with available cysteine residues.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
Gel filtration column (e.g., Sephadex G-25) equilibrated with the conjugation buffer.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. It is not necessary to remove TCEP before proceeding.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Briefly vortex to ensure it is fully dissolved. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Add the dye solution dropwise while gently stirring.
-
Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound by passing the reaction mixture through a gel filtration column.
-
Collect the fractions containing the labeled protein. The labeled protein will typically be visible as a colored band that elutes first.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for Cy3.5 (approximately 588 nm).
-
Calculate the DOL using the Beer-Lambert law, correcting for the contribution of the dye to the absorbance at 280 nm.
-
Storage:
-
Store the purified conjugate protected from light at 4°C. For long-term storage, consider adding a preservative like sodium azide or storing in 50% glycerol at -20°C.
Experimental Workflow
Caption: Workflow for this compound conjugation to a protein.
References
- 1. atto-tec.com [atto-tec.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Labeling Purification of Cy3.5 Maleimide Conjugates
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted Cy3.5 maleimide from protein labeling reactions. Accurate removal of free dye is critical for downstream applications to ensure precise determination of the dye-to-protein ratio and to minimize background fluorescence.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after a labeling reaction?
A1: The removal of non-conjugated this compound is a critical step for several reasons.[3] Firstly, it is essential for the accurate calculation of the dye-to-protein ratio (degree of labeling).[1] Secondly, excess free dye can lead to high background noise in fluorescence-based assays, potentially obscuring experimental results. Finally, failure to remove unreacted dye can interfere with downstream applications and lead to inaccurate quantification.
Q2: What are the common methods for removing free this compound?
A2: The most common methods for purifying your labeled protein from unreacted dye include size exclusion chromatography (also known as gel filtration), dialysis, and protein precipitation (e.g., with acetone or trichloroacetic acid). The choice of method depends on factors such as the properties of the protein, the scale of the reaction, and the required purity of the final conjugate.
Q3: How do I choose the most suitable purification method for my experiment?
A3: The selection of a purification method should be based on the specific requirements of your experiment. Size exclusion chromatography is a rapid and effective method for separating molecules based on size. Dialysis is a simple technique but can be time-consuming and may lead to sample dilution. Protein precipitation is useful for concentrating the protein sample while removing contaminants, but it carries a risk of protein denaturation and difficulty in resolubilizing the protein pellet.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in downstream assays. | Incomplete removal of unreacted this compound. | Optimize your chosen purification method. For size exclusion chromatography, ensure the column size is appropriate for your sample volume. For dialysis, increase the number of buffer changes and the dialysis time. |
| Low protein recovery after purification. | The protein may be binding to the purification matrix (e.g., spin column resin). For precipitation methods, the protein pellet may be difficult to redissolve. | For chromatography, consider using a column with a low-binding resin. If using precipitation, try different solubilization buffers or a less harsh precipitation agent. |
| Precipitation of the labeled protein. | The conjugation of the fluorescent dye may have increased the hydrophobicity of the protein, leading to aggregation. | To minimize this, consider reducing the dye-to-protein molar ratio during the labeling reaction. Using a shorter wavelength dye may also help as longer wavelength dyes can have larger, more aggregation-prone ring systems. |
| The purified conjugate still contains free dye. | The molecular weight cutoff (MWCO) of the dialysis membrane or size exclusion resin may not be appropriate. | Ensure the MWCO is small enough to retain your labeled protein while allowing the smaller, unreacted dye molecules to pass through. For most proteins, a resin with an exclusion limit for globular proteins greater than 5,000 Da is recommended. |
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (Gel Filtration) | Separates molecules based on size. Larger molecules (labeled protein) elute first, while smaller molecules (free dye) are retained in the pores of the resin and elute later. | Fast, high recovery, and can be performed under mild conditions that preserve protein activity. | Potential for sample dilution. | Rapid cleanup of labeling reactions, especially for proteins larger than 7 kDa. |
| Dialysis | Selective and passive diffusion of molecules across a semi-permeable membrane. Small, unreacted dye molecules diffuse out into a larger volume of buffer, while the larger, labeled protein is retained. | Simple, gentle on the protein, and requires minimal hands-on time. | Time-consuming (can take several hours to overnight) and can result in significant sample dilution. | Purification of larger sample volumes where time is not a critical factor. |
| Acetone Precipitation | Addition of cold acetone causes the protein to denature and precipitate out of solution, while the more soluble unreacted dye remains in the supernatant. | Can concentrate the protein sample in addition to removing contaminants. Simple, fast, and cost-effective. | Risk of irreversible protein denaturation and difficulty in resolubilizing the protein pellet. | Downstream applications where protein denaturation is not a concern, such as SDS-PAGE. |
| Trichloroacetic Acid (TCA) Precipitation | TCA is a strong acid that effectively precipitates proteins out of solution. | Highly effective at precipitating proteins and can be used to concentrate samples. | Can cause protein degradation or modification due to the low pH. The resulting protein pellet can be difficult to resolubilize. | Preparing samples for applications like 2-D electrophoresis. |
Experimental Protocols
Protocol 1: Size Exclusion Spin Column Chromatography
This protocol is adapted for commercially available spin columns designed for dye removal.
Materials:
-
Labeling reaction mixture containing your Cy3.5-labeled protein and unreacted dye.
-
Size exclusion spin column with an appropriate molecular weight cutoff (e.g., 7 kDa).
-
Collection tubes.
-
Equilibration buffer (e.g., PBS, pH 7.2-7.4).
-
Microcentrifuge.
Procedure:
-
Prepare the Spin Column:
-
Remove the bottom closure of the spin column and loosen the cap.
-
Place the column in a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage solution.
-
-
Equilibrate the Column:
-
Add 400-500 µL of equilibration buffer to the column.
-
Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through.
-
Repeat this step 2-3 times.
-
-
Load the Sample:
-
Place the equilibrated column into a new, clean collection tube.
-
Carefully apply your labeling reaction mixture to the center of the resin bed.
-
-
Elute the Labeled Protein:
-
Centrifuge the column at 1,500 x g for 2 minutes to collect the purified, labeled protein. The unreacted dye will be retained in the resin.
-
-
Storage:
-
Store the purified labeled protein at 4°C for short-term storage (up to one week) or at -20°C for long-term storage. If the protein concentration is low, consider adding a stabilizing agent like BSA.
-
Protocol 2: Acetone Precipitation
Materials:
-
Labeling reaction mixture.
-
Acetone, pre-chilled to -20°C.
-
Acetone-compatible microcentrifuge tubes.
-
Microcentrifuge capable of reaching 13,000-15,000 x g.
Procedure:
-
Place your protein sample in an acetone-compatible tube.
-
Add four times the sample volume of cold (-20°C) acetone to the tube.
-
Vortex the tube and incubate for 60 minutes at -20°C.
-
Centrifuge for 10 minutes at 13,000-15,000 x g.
-
Carefully decant the supernatant, which contains the unreacted dye. Be careful not to dislodge the protein pellet.
-
Allow the remaining acetone to evaporate from the uncapped tube at room temperature for about 30 minutes. Do not over-dry the pellet.
-
Resuspend the protein pellet in a buffer suitable for your downstream application.
Workflow and Pathway Visualizations
Caption: Workflow for removing unreacted this compound.
References
How to avoid hydrolysis of Cy3.5 maleimide during labeling
This guide provides detailed technical support for researchers, scientists, and drug development professionals using Cy3.5 maleimide for labeling biomolecules. It addresses common challenges, with a primary focus on preventing the hydrolysis of the maleimide group to ensure high-efficiency conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound labeling and why is hydrolysis a problem?
A1: this compound is a fluorescent dye functionalized with a maleimide group. This group specifically reacts with free sulfhydryl (thiol) groups, most commonly found on cysteine residues of proteins and peptides, to form a stable thioether bond. This process is known as maleimide-thiol conjugation.
However, the maleimide ring is susceptible to hydrolysis, a reaction with water that opens the ring to form a maleamic acid. This hydrolyzed product is unreactive towards sulfhydryl groups.[1][2] Consequently, hydrolysis of the this compound before it can react with the target molecule reduces the labeling efficiency, leading to lower yields of the desired fluorescently-labeled conjugate.[1]
Q2: What is the most critical factor to control to prevent maleimide hydrolysis?
A2: The single most critical factor is the pH of the reaction buffer. The rate of maleimide hydrolysis increases significantly at higher pH values.[1][3] While the desired reaction with thiols is also pH-dependent, a careful balance must be struck. The optimal pH range for maleimide conjugation to minimize hydrolysis is between 6.5 and 7.5. Within this range, the sulfhydryl group is sufficiently reactive, while the rate of hydrolysis remains low. At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines, ensuring high specificity.
Q3: How does temperature influence the labeling reaction and hydrolysis?
A3: Higher temperatures accelerate both the labeling reaction and the competing hydrolysis reaction. To minimize hydrolysis, especially during long incubation periods, it is recommended to perform the reaction on ice or at 4°C. Be aware that this will slow down the conjugation reaction, so a longer reaction time (e.g., overnight) may be necessary compared to reacting at room temperature (e.g., 2 hours).
Q4: How should I prepare and store the this compound stock solution to maintain its reactivity?
A4: this compound is susceptible to hydrolysis in the presence of moisture. Therefore, it should be dissolved in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a stock solution. This stock solution should be prepared immediately before use. If storage is necessary, unused stock solution in anhydrous solvent can be stored at -20°C for up to a month, protected from light and moisture. Avoid preparing aqueous stock solutions, as the dye will hydrolyze over time and cannot be stored for later use.
Q5: What are the recommended buffer systems for the conjugation reaction?
A5: Phosphate-based buffers, such as 10-100 mM phosphate buffered saline (PBS), are commonly recommended. Other suitable non-thiol containing buffers include Tris or HEPES. It is crucial to use freshly prepared buffers and to verify that the pH is within the optimal 6.5-7.5 range just before starting the experiment. Buffers should be degassed to prevent the oxidation of free thiols on the target molecule.
Q6: What can I do if my protein does not have a free cysteine?
A6: Many proteins have cysteine residues that are paired in disulfide bonds, which are unreactive with maleimides. To make them available for labeling, these bonds must be reduced to free sulfhydryl groups. This is typically achieved by treating the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) for about 30 minutes. TCEP is often preferred as it does not need to be removed before adding the maleimide dye, whereas excess DTT must be removed, for example, by a desalting column.
Q7: Are there more stable alternatives if hydrolysis remains a problem?
A7: Yes, next-generation maleimides have been developed with increased stability against hydrolysis. These stabilized maleimides can offer a wider working pH range and longer half-lives in aqueous solutions, providing a more robust alternative for challenging conjugation reactions.
Troubleshooting Guide: Low Labeling Efficiency
| Problem | Possible Cause | Recommended Action |
| Low or No Labeling | 1. Hydrolysis of this compound | • Verify Buffer pH: Ensure the reaction buffer pH is strictly between 6.5 and 7.5 using a calibrated pH meter. Prepare the buffer fresh. • Use Fresh Dye: Prepare the dye stock solution in anhydrous DMSO or DMF immediately before the experiment. • Control Temperature: Perform the reaction at 4°C or on ice to slow the rate of hydrolysis, extending the reaction time as needed. |
| 2. Insufficient Free Thiols on Biomolecule | • Reduce Disulfide Bonds: Treat your protein/peptide with a 10-fold molar excess of TCEP for 30 minutes prior to labeling. • Prevent Re-oxidation: Use degassed buffers and consider working in an inert gas (e.g., nitrogen, argon) atmosphere. • Add Chelator: Include 1-10 mM EDTA in the buffer to prevent metal-catalyzed oxidation of thiols. | |
| 3. Incorrect Reagent Concentrations | • Optimize Dye:Protein Ratio: While a 10-20 fold molar excess of dye is standard, this can be optimized. Try ratios of 5:1, 15:1, and 20:1 to find the optimal condition for your specific molecule. • Check Protein Concentration: Ensure the protein concentration is adequate, ideally between 2-10 mg/mL. | |
| 4. Incompatible Buffer Components | • Avoid Thiol-Containing Reagents: Ensure your buffer is free of any substances containing thiols (e.g., DTT, β-mercaptoethanol) during the labeling reaction. | |
| Inconsistent Results | 1. Buffer Instability | • Prepare Buffers Freshly: The pH of stored buffers can shift over time. Always use freshly prepared buffers for conjugation reactions. |
| 2. Dye Degradation | • Proper Storage: Store this compound powder at ≤ -15°C, desiccated and protected from light. Store stock solutions in anhydrous DMSO at -20°C for no longer than a few weeks. |
Summary of Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 (Optimal: 7.0 - 7.2) | Balances thiol reactivity with minimizing maleimide hydrolysis. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures reduce the rate of hydrolysis but require longer reaction times. |
| Buffer | 10-100 mM Phosphate (PBS), Tris, or HEPES | Inert, non-thiol containing buffers maintain stable pH. |
| Solvent for Dye | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide dye. |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | Ensures sufficient dye is present to label available sites. |
| Reaction Time | 2 hours at RT or Overnight at 4°C | Allows for completion of the conjugation reaction. |
Detailed Experimental Protocol: Labeling an Antibody with this compound
This protocol is a general guideline for labeling an IgG antibody and can be scaled accordingly.
1. Materials Required:
-
IgG antibody to be labeled (in a thiol-free buffer)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2 (degassed)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Solution: 1 M β-mercaptoethanol or glutathione
-
Purification: Desalting column (e.g., Sephadex G-25)
2. Antibody and Dye Preparation:
-
Prepare Antibody: Dissolve the antibody in the Reaction Buffer to a concentration of 5-10 mg/mL.
-
Reduce Disulfide Bonds (if necessary): Add a 10-fold molar excess of TCEP to the antibody solution. Incubate for 30-40 minutes at room temperature under an inert gas atmosphere (e.g., argon or nitrogen).
-
Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Add anhydrous DMSO to create a 10 mM stock solution. Vortex to dissolve completely. Prepare this solution immediately before use.
3. Labeling Reaction:
-
Add a 10-20 fold molar excess of the 10 mM this compound stock solution to the antibody solution. Add the dye dropwise while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching the Reaction:
-
To stop the reaction and consume any unreacted maleimide, add a quenching solution (e.g., β-mercaptoethanol) to a final concentration of 10-20 mM.
-
Incubate for 30 minutes at room temperature.
5. Purification of the Conjugate:
-
Separate the labeled antibody from unreacted dye and quenching reagent using a desalting column pre-equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
The first colored band to elute from the column is the labeled antibody conjugate. Collect the relevant fractions.
6. Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3.5 (approx. 581 nm).
-
Calculate the DOL using the Beer-Lambert law to determine the average number of dye molecules per antibody.
Visualizations
Caption: Reaction pathways for this compound.
References
Validation & Comparative
A Comparative Analysis of the Photostability of Cy3.5 Maleimide and Cy3 Maleimide for Biological Applications
For researchers, scientists, and drug development professionals, the choice of a fluorescent label is a critical step in the design of robust and reproducible fluorescence-based experiments. Cyanine dyes, such as Cy3 and Cy3.5, are widely used for labeling proteins and nucleic acids due to their brightness and environmental sensitivity. This guide provides a detailed comparison of the photostability of Cy3.5 maleimide and Cy3 maleimide, supported by available data and detailed experimental protocols to assist in the selection of the optimal dye for specific research needs.
When selecting a fluorophore for applications requiring intense or prolonged light exposure, such as single-molecule studies or time-lapse imaging, photostability—a measure of a dye's resistance to light-induced degradation—is a paramount consideration. While both Cy3 and Cy3.5 are popular choices in the orange-red region of the spectrum, subtle structural differences can influence their performance.
One study has suggested that the fluorescence properties of Cy3.5 often mimic those of Cy3.[1][2][3] This suggests that their photostability profiles are also likely to be similar under comparable conditions. However, a lack of direct, quantitative head-to-head studies on the photostability of their maleimide derivatives necessitates a careful consideration of their individual properties and the experimental context.
Quantitative Comparison of Spectroscopic Properties
| Property | Cy3 Maleimide | This compound | Reference |
| Excitation Maximum (λex) | ~555 nm | ~579 nm | [4] |
| Emission Maximum (λem) | ~570 nm | ~591 nm | [4] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.31 | Not explicitly stated | |
| Reactive Group | Maleimide | Maleimide | |
| Reactivity | Thiol groups (e.g., cysteine) | Thiol groups (e.g., cysteine) |
Experimental Protocols for Photostability Assessment
To enable researchers to directly compare the photostability of this compound and Cy3 maleimide under their specific experimental conditions, a detailed protocol for measuring photobleaching is provided below. This protocol is adapted from established methodologies for assessing fluorophore photostability.
Objective:
To quantify and compare the rate of photobleaching of Cy3 maleimide and this compound conjugated to a model protein under controlled illumination.
Materials:
-
Cy3 maleimide and this compound
-
Thiol-containing protein (e.g., Bovine Serum Albumin with a free cysteine)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and appropriate filter sets for Cy3 and Cy3.5
-
High-sensitivity camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
1. Protein Labeling: a. Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. b. Prepare stock solutions of Cy3 maleimide and this compound in anhydrous DMSO at a concentration of 10 mM. c. Add the maleimide dye solution to the protein solution at a molar ratio of 10:1 (dye:protein). d. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. e. Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column. f. Determine the degree of labeling by measuring the absorbance of the protein-dye conjugate at 280 nm and the respective dye's absorption maximum.
2. Sample Preparation for Microscopy: a. Prepare a microscope slide with wells or chambers. b. Immobilize the labeled protein onto the surface of the slide. c. Wash gently with PBS to remove any unbound protein. d. Add a suitable imaging buffer to the well. For enhanced photostability, an antifade reagent can be included.
3. Photobleaching Measurement: a. Place the slide on the microscope stage. b. Select a region of interest (ROI) with immobilized fluorescently labeled proteins. c. Illuminate the ROI continuously with a constant excitation intensity. d. Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
4. Data Analysis: a. Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series. b. Subtract the background fluorescence from a region without labeled protein. c. Normalize the fluorescence intensity at each time point to the initial intensity (at t=0). d. Plot the normalized fluorescence intensity against time. e. Determine the photobleaching half-life (t₁/₂) as the time at which the fluorescence intensity drops to 50% of its initial value.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps.
Workflow for comparing the photostability of fluorescently labeled proteins.
References
- 1. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
A Head-to-Head Comparison: Cy3.5 Maleimide vs. Alexa Fluor 594 for Protein Labeling
For researchers, scientists, and drug development professionals selecting the optimal fluorescent probe for protein labeling, the choice between different dye chemistries is critical to experimental success. This guide provides an in-depth, data-driven comparison of two popular red-fluorescent dyes: Cy3.5 maleimide and Alexa Fluor 594 maleimide. We will delve into their spectral properties, performance characteristics, and provide a detailed protocol for protein conjugation.
Executive Summary
Both this compound and Alexa Fluor 594 maleimide are thiol-reactive dyes used for covalently attaching a fluorescent reporter to proteins via cysteine residues. While both dyes emit in the orange-red region of the spectrum, Alexa Fluor 594 generally exhibits superior photostability and brightness, particularly at higher degrees of labeling, making it a preferred choice for demanding applications such as single-molecule studies and high-resolution imaging. Cy3.5 remains a viable and cost-effective option for many standard fluorescence microscopy and biochemical assays.
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its specific optical properties. The following table summarizes the key performance indicators for this compound and Alexa Fluor 594 maleimide.
| Property | This compound | Alexa Fluor 594 Maleimide | Reference |
| Excitation Maximum (nm) | ~581 | ~590 | [1][2] |
| Emission Maximum (nm) | ~596 | ~617 | [1][2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~116,000-150,000 | ~73,000-92,000 | [3] |
| Quantum Yield | ~0.35 (non-sulfonated) | ~0.66 | |
| Photostability | Good | Excellent | |
| pH Sensitivity | Low | Insensitive (pH 4-10) | |
| Water Solubility | Moderate (non-sulfonated) to Good (sulfonated) | High |
Key Takeaways from the Data:
-
Brightness: While Cy3.5 has a higher molar extinction coefficient, the significantly higher quantum yield of Alexa Fluor 594 results in brighter protein conjugates. Brightness is a product of both the extinction coefficient and the quantum yield.
-
Photostability: Alexa Fluor dyes are widely recognized for their superior photostability compared to cyanine dyes. This is a critical advantage for experiments requiring long exposure times or intense laser illumination, as it minimizes signal loss due to photobleaching.
-
pH Insensitivity: Alexa Fluor 594 is notably stable over a broad pH range (pH 4-10), ensuring consistent fluorescence in various buffer conditions.
-
Quenching: Cyanine dyes, including those in the Cy3 family, can be prone to self-quenching when conjugated to proteins at high dye-to-protein ratios. Alexa Fluor dyes generally exhibit less self-quenching, allowing for the preparation of more brightly labeled conjugates. One study found that Cy3.5 mimics the favorable fluorescence enhancement properties of Cy3 upon protein attachment.
Experimental Protocol: Protein Labeling with Maleimide Dyes
This protocol provides a general workflow for labeling proteins with either this compound or Alexa Fluor 594 maleimide. Optimization may be required for specific proteins and applications.
Materials
-
Protein of interest (with at least one free cysteine residue)
-
This compound or Alexa Fluor 594 maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar amine-free buffer (e.g., HEPES, MOPS) at pH 7.0-7.5.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette.
Procedure
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye, as it also contains a thiol group. TCEP does not need to be removed.
-
-
Dye Preparation:
-
Allow the vial of maleimide dye to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. Add the dye dropwise while gently stirring to ensure homogenous mixing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis. The first colored band to elute from the column is the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per protein) can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye. The following formula can be used:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]
Where:
-
A_max is the absorbance at the dye's excitation maximum.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its excitation maximum.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max for the free dye).
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in DOT language.
Caption: Experimental workflow for protein labeling with maleimide-functionalized dyes.
Caption: The chemical basis of thiol-maleimide protein labeling.
Conclusion
For applications demanding the highest sensitivity, photostability, and brightness, Alexa Fluor 594 maleimide is the superior choice for labeling proteins. Its resistance to photobleaching and low self-quenching properties ensure robust and reliable performance in advanced imaging modalities. This compound, while less photostable, is a capable and widely used fluorophore that provides a cost-effective solution for standard fluorescence-based assays where the imaging conditions are less stringent. The ultimate decision will depend on the specific experimental requirements and instrumentation available.
References
How to validate Cy3.5 maleimide labeling using mass spectrometry
For researchers, scientists, and drug development professionals utilizing Cy3.5 maleimide for protein labeling, robust validation is critical to ensure the integrity of downstream applications. This guide provides a comparative analysis of common techniques used to confirm successful conjugation, with a primary focus on mass spectrometry.
Comparison of Validation Methods
The choice of validation method depends on the specific requirements of the experiment, including the level of detail required, sample availability, and instrumentation access. While mass spectrometry provides the most definitive confirmation of labeling, other techniques offer complementary and often more rapid assessments.
| Validation Method | Information Provided | Advantages | Disadvantages | Typical Application |
| Mass Spectrometry (MS) | - Confirms covalent bond formation. - Determines the precise mass of the labeled protein. - Can identify the site of labeling (with peptide mapping). - Quantifies labeling efficiency and heterogeneity. | - High specificity and accuracy. - Provides detailed molecular information. | - Requires specialized instrumentation. - Can be time-consuming. - Sample preparation can be complex. | Definitive confirmation of labeling, characterization of antibody-drug conjugates (ADCs), and quality control. |
| UV-Vis Spectroscopy | - Estimates the degree of labeling (DOL). | - Rapid and simple. - Requires standard laboratory equipment. | - Indirect measurement. - Prone to inaccuracies from unbound dye and protein concentration errors. | Quick estimation of labeling efficiency. |
| SDS-PAGE with Fluorescence Imaging | - Visual confirmation of labeling. - Assesses labeling specificity. - Can indicate changes in apparent molecular weight. | - Simple and widely available. - Provides a qualitative assessment of the entire protein population. | - Not quantitative. - Does not confirm covalent linkage. | Routine check for successful labeling and purity. |
| Fluorescence Imaging of Labeled Cells/Tissues | - Confirms that the labeled protein retains its biological function and localization. | - Provides functional validation in a biological context. | - Indirect confirmation of labeling. - Does not provide molecular details of the conjugate. | In situ validation for applications like immunofluorescence and flow cytometry. |
Mass Spectrometry for Definitive Validation
Mass spectrometry (MS) stands as the gold standard for validating protein-dye conjugation due to its ability to measure the mass of molecules with high precision. The addition of a this compound molecule to a protein results in a predictable mass shift, providing unequivocal evidence of successful labeling.
Experimental Workflow for Mass Spectrometry Validation
The following diagram outlines the typical workflow for validating this compound labeling using mass spectrometry.
Caption: Workflow for this compound labeling and mass spectrometry validation.
Detailed Experimental Protocol: Mass Spectrometry Validation
1. Protein Preparation and Labeling:
-
Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in a thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris).[1][2] Degas the buffer to minimize oxidation of thiols.[1][2]
-
Reduction of Disulfides (if necessary): For proteins with disulfide bonds, add a 10-100 fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).[2] Incubate for 20-30 minutes at room temperature. TCEP is often preferred as it does not need to be removed before adding the maleimide.
-
This compound Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.
-
Conjugation Reaction: Add the this compound solution to the protein solution at a 10-20 fold molar excess. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted dye using a desalting column (e.g., G-25) or dialysis.
2. Mass Spectrometry Analysis:
-
Sample Preparation: Prepare the purified, labeled protein for mass spectrometry according to the instrument's requirements. This may involve buffer exchange into a volatile buffer (e.g., ammonium bicarbonate) and dilution.
-
Instrumentation: Analyze the sample using either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.
-
MALDI-TOF MS: This technique is often used for rapid analysis of intact proteins and is less sensitive to buffer components.
-
ESI-MS: This method can provide higher resolution and is well-suited for coupling with liquid chromatography for more complex samples.
-
-
Data Acquisition: Acquire the mass spectrum of the unlabeled and labeled protein.
3. Data Analysis:
-
Mass Comparison: Compare the mass of the labeled protein to the unlabeled protein. A successful conjugation will result in a mass increase corresponding to the molecular weight of the this compound (approximately 715.32 Da).
-
Degree of Labeling (DOL): The presence of multiple peaks, each separated by the mass of the dye, indicates the presence of protein species with different numbers of attached dye molecules. The relative intensities of these peaks can be used to estimate the average DOL.
Alternative Validation Methods in Detail
UV-Vis Spectroscopy
This method provides a rapid estimation of the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
Protocol:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3.5 (approximately 555 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. A correction factor (CF) is typically provided by the dye manufacturer.
-
Corrected A280 = A280 - (Amax of dye * CF)
-
-
Calculate the concentration of the dye using its molar extinction coefficient.
-
The DOL is the molar ratio of the dye to the protein.
SDS-PAGE with Fluorescence Imaging
This technique offers a straightforward visual confirmation of labeling.
Protocol:
-
Run the unlabeled protein and the purified labeled protein on an SDS-PAGE gel.
-
Visualize the gel using a fluorescence imager with excitation and emission filters appropriate for Cy3.5 (Excitation/Emission: ~555/567 nm).
-
A fluorescent band at the expected molecular weight of the protein confirms labeling. The absence of fluorescence in the unlabeled lane serves as a negative control.
By employing a combination of these validation techniques, researchers can confidently ensure the quality and reliability of their Cy3.5 labeled proteins for downstream applications.
References
A Researcher's Guide to Quantifying Cy3.5 Maleimide Labeling Efficiency by Spectroscopy
For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the precise quantification of fluorescent labeling is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of Cy3.5 maleimide with other common thiol-reactive fluorescent dyes, supported by detailed experimental protocols and data presentation to aid in the selection of the optimal labeling strategy.
This guide focuses on the spectroscopic quantification of labeling efficiency, a widely accessible and robust method. By accurately determining the degree of labeling (DOL), researchers can ensure consistency across experiments and have confidence in the downstream applications of their fluorescently labeled proteins.
Comparing Thiol-Reactive Dyes: A Spectral Overview
The choice of a fluorescent dye is a critical step in experimental design. Beyond labeling efficiency, factors such as spectral properties, photostability, and quantum yield play a significant role. Below is a comparison of this compound with other commonly used thiol-reactive dyes.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Correction Factor (CF₂₈₀) |
| This compound | ~581 | ~596 | 116,000 | 0.35 | 0.22 |
| Cy3 Maleimide | ~550 | ~570 | 150,000 | ~0.15 | ~0.08 |
| Cy5 Maleimide | ~650 | ~670 | 250,000 | ~0.20 | ~0.05 |
| Alexa Fluor™ 488 C₅ Maleimide | ~495 | ~519 | 71,000 | 0.92 | ~0.11 |
| Alexa Fluor™ 555 C₂ Maleimide | ~555 | ~565 | 150,000 | 0.10 | ~0.08 |
| Alexa Fluor™ 647 C₂ Maleimide | ~650 | ~668 | 239,000 | 0.33 | ~0.03 |
Note: Quantum yield and correction factors can vary depending on the conjugation partner and the local environment. The values presented are typical and should be used as a guide.
Experimental Protocol: Labeling and Quantification of a Model Protein (IgG) with this compound
This section provides a detailed methodology for the labeling of a model protein, Immunoglobulin G (IgG), with this compound and the subsequent determination of the labeling efficiency using UV-Vis spectroscopy.
Materials:
-
IgG solution (e.g., 2 mg/mL in 1X PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.5)
-
Reducing agent (e.g., TCEP or DTT)
-
Purification column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Experimental Workflow:
Caption: Workflow for protein labeling and quantification.
Step-by-Step Procedure:
-
Protein Preparation:
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye, typically by a desalting column.
-
Ensure the protein is in a suitable buffer, such as PBS at pH 7.2-7.4. The optimal pH for the maleimide reaction is between 7.0 and 7.5.[1]
-
-
Dye Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.[2] This should be done immediately before use.
-
-
Conjugation Reaction:
-
A typical starting molar ratio of dye to protein is 10:1 to 20:1.[1] Add the calculated amount of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute first.
-
Quantification of Labeling Efficiency (Degree of Labeling):
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (A_max).
References
A Comparative Guide to Cy3.5 Maleimide for Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cy3.5 maleimide's performance in super-resolution microscopy, particularly in Stochastic Optical Reconstruction Microscopy (STORM). We will delve into its photophysical properties and compare it with other commonly used maleimide-functionalized fluorescent dyes. This guide also offers detailed experimental protocols for antibody conjugation and STORM imaging to assist researchers in optimizing their super-resolution experiments.
Performance Overview of this compound
Cy3.5 is a cyanine dye that exhibits fluorescence in the orange-red region of the spectrum, making it a suitable candidate for multicolor super-resolution imaging. Its maleimide functionality allows for specific covalent labeling of thiol groups on proteins and other biomolecules. In the context of STORM, the performance of a fluorophore is critically dependent on its photoswitching characteristics, including the number of photons emitted per switching event, the on-off duty cycle, and its photostability.
A key study by Dempsey et al. (2011) provides a quantitative characterization of a wide range of organic dyes for STORM, including Cy3.5. The data from this study offers valuable insights into the performance of Cy3.5 in a standardized STORM imaging buffer containing a glucose oxidase and catalase oxygen-scavenging system and a thiol, such as mercaptoethylamine (MEA).
Quantitative Performance Data
The following table summarizes the key photophysical properties of Cy3.5 and compares it with other popular fluorescent dyes used in super-resolution microscopy. The data is adapted from the work of Dempsey et al. (2011), where the dyes were conjugated to antibodies and their performance evaluated in a dSTORM buffer.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Photons per Switching Event (in MEA buffer) | On-Off Duty Cycle (in MEA buffer) |
| Cy3.5 | 581 | 596 | 150,000 | 0.15 | ~4,968 | ~0.0017 |
| Alexa Fluor 568 | 578 | 603 | 91,300 | 0.61 | ~2,826 | ~0.0006 |
| CF®568 | 562 | 583 | 100,000 | 0.73 | - | - |
| Cy3B | 558 | 572 | 130,000 | 0.67 | ~1,365 | ~0.0004 |
| Atto 565 | 563 | 592 | 120,000 | 0.90 | ~19,714 | ~0.0006 |
Note: The data for Photons per Switching Event and On-Off Duty Cycle are based on performance in a specific STORM buffer (MEA). Performance may vary with different buffer compositions. Data for CF®568 was not available in the referenced comparative study.
Experimental Protocols
Antibody Labeling with this compound
This protocol outlines the steps for conjugating this compound to antibodies for use in super-resolution microscopy.
Materials:
-
Antibody of interest (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP or DTT)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation: If the antibody does not have free thiol groups, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. If using DTT, it must be removed by a desalting column before adding the dye.
-
Dye Preparation: Dissolve this compound in a small amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled antibody from the free dye using a size-exclusion chromatography column equilibrated with PBS. Collect the first colored fraction, which contains the conjugated antibody.
-
Degree of Labeling (DOL) Determination: Calculate the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3.5 (~581 nm).
dSTORM Imaging Protocol
This protocol provides a general workflow for performing dSTORM imaging with Cy3.5-labeled antibodies.
Materials:
-
Cy3.5-labeled antibody
-
Imaging buffer (see composition below)
-
Microscope slides and coverslips
-
Total Internal Reflection Fluorescence (TIRF) microscope equipped for STORM
Imaging Buffer Composition:
A common STORM imaging buffer consists of:
-
10 mM Tris-HCl (pH 8.0)
-
50 mM NaCl
-
10% (w/v) Glucose
-
500 µg/mL Glucose Oxidase
-
40 µg/mL Catalase
-
10-100 mM Mercaptoethylamine (MEA)
Procedure:
-
Sample Preparation: Prepare your biological sample and perform immunolabeling with the Cy3.5-conjugated antibody according to standard protocols.
-
Mounting: Mount the sample in the STORM imaging buffer. Seal the coverslip to prevent oxygen from entering.
-
Image Acquisition:
-
Use a laser line close to the excitation maximum of Cy3.5 (e.g., 561 nm) to excite the fluorophores.
-
Illuminate the sample with high laser power to drive most of the fluorophores into a dark state.
-
Acquire a series of images (typically thousands to tens of thousands of frames) at a high frame rate.
-
A low-power UV or violet laser (e.g., 405 nm) can be used to reactivate the fluorophores from the dark state.
-
-
Image Reconstruction: Process the acquired image series with a localization algorithm to identify the precise coordinates of each blinking event. Reconstruct the final super-resolution image from these localizations.
Visualizing the Workflow
Below are diagrams illustrating the key experimental workflows described in this guide.
Comparison with Alternatives
This compound vs. Alexa Fluor 568 Maleimide:
-
Brightness: Alexa Fluor 568 has a significantly higher quantum yield than Cy3.5, suggesting it is inherently brighter.
-
Photon Budget: In the study by Dempsey et al., Cy3.5 yielded a higher number of photons per switching event compared to Alexa Fluor 568 in an MEA-containing buffer. This is a critical parameter for localization precision in STORM.
-
Duty Cycle: Cy3.5 exhibited a slightly higher on-off duty cycle than Alexa Fluor 568. A lower duty cycle is generally preferred in STORM to ensure that only a sparse subset of fluorophores is active at any given time.
This compound vs. CF®568 Maleimide:
This compound vs. Cy3B Maleimide:
-
Brightness and Photostability: Cy3B is known for its improved photostability and higher quantum yield compared to the parent Cy3 dye.
-
Photon Budget: Cy3.5 showed a substantially higher photon output per switching event than Cy3B in the comparative study.
Conclusion
This compound is a viable fluorescent probe for super-resolution microscopy, particularly for dSTORM imaging. Its key advantage lies in a relatively high number of photons per switching event in a standard thiol-containing imaging buffer, which can contribute to high localization precision. However, its quantum yield is lower than some of its competitors, such as Alexa Fluor 568.
The choice of fluorophore will ultimately depend on the specific requirements of the experiment. For applications where maximizing the photon budget per localization is critical, this compound presents a strong option. For experiments prioritizing overall brightness, other dyes like Alexa Fluor 568 or CF® dyes might be more suitable. Researchers are encouraged to test a few different fluorophores under their specific experimental conditions to determine the optimal probe for their super-resolution imaging needs.
A Comparative Guide to the Fluorescence Lifetime of Cy3.5 Maleimide
For researchers in the fields of molecular biology, drug discovery, and materials science, the selection of an appropriate fluorescent probe is paramount for the success of their experimental assays. Among the myriad of photophysical properties, fluorescence lifetime—the average time a fluorophore remains in its excited state—offers a robust parameter for quantitative measurements, as it is largely independent of probe concentration and excitation intensity. This guide provides a detailed comparison of the fluorescence lifetime of Cy3.5 maleimide against other commonly used fluorescent dyes, supported by experimental data and protocols.
Performance Comparison of this compound and Alternatives
The following table summarizes the key photophysical properties of this compound and comparable fluorescent dyes. This data is essential for selecting the optimal fluorophore based on the specific requirements of an experiment, such as the desired temporal resolution or brightness.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Fluorescence Lifetime (ns) | Quantum Yield | Solvent/Conditions |
| This compound | 581[1] | 596[1] | 0.5[2] | Not specified | PBS[2] |
| Cy3 Maleimide | 555[3] | 572 | 0.3 | Not specified | PBS |
| Alexa Fluor 568 | 578 | 603 | 3.6 | 0.69 | Aqueous Solution |
| ATTO 565 | 564 | 590 | 3.4 - 4.0 | 0.90 | Water/Aqueous |
Experimental Protocol: Measuring Fluorescence Lifetime with TCSPC
The fluorescence lifetimes presented in this guide are typically measured using Time-Correlated Single Photon Counting (TCSPC). TCSPC is a highly sensitive technique that measures the time delay between the excitation of a fluorophore by a pulsed laser and the emission of a photon.
Objective: To determine the fluorescence lifetime of a maleimide-functionalized fluorescent dye.
Materials:
-
Pulsed laser source with a high repetition rate (e.g., picosecond diode laser)
-
Sample holder/cuvette
-
High-speed single-photon detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))
-
TCSPC electronics module
-
Data acquisition and analysis software
-
Fluorophore stock solution (e.g., this compound in DMSO)
-
Appropriate buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the fluorescent dye in the desired buffer. The optical density should be low (< 0.1) to prevent reabsorption and aggregation effects.
-
Transfer the sample to a suitable cuvette.
-
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed laser to the absorption maximum of the fluorophore.
-
Adjust the laser pulse repetition rate to ensure that the time between pulses is significantly longer than the expected fluorescence lifetime of the sample.
-
Configure the detector and TCSPC electronics. The detection wavelength should be set to the emission maximum of the fluorophore.
-
-
Instrument Response Function (IRF) Measurement:
-
Replace the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) to measure the IRF. The IRF represents the time response of the TCSPC system itself.
-
-
Fluorescence Decay Measurement:
-
Place the fluorophore sample in the instrument.
-
Acquire data by detecting single-photon emission events and recording their arrival times relative to the laser pulses.
-
Continue data acquisition until a sufficient number of photons have been collected to form a statistically robust decay histogram. The count rate should be kept low (typically <5% of the laser repetition rate) to avoid pulse pile-up artifacts.
-
-
Data Analysis:
-
The collected data is a histogram of photon counts versus time.
-
Fit the fluorescence decay curve using an appropriate decay model (e.g., a single or multi-exponential decay function) after deconvolution with the measured IRF. The fluorescence lifetime (τ) is determined from this fit.
-
Experimental Workflow Visualization
The following diagram illustrates the fundamental workflow of a Time-Correlated Single Photon Counting (TCSPC) experiment for measuring fluorescence lifetime.
References
Navigating Specificity: A Guide to the Cross-Reactivity of Cy3.5 Maleimide
For researchers, scientists, and drug development professionals utilizing Cy3.5 maleimide for bioconjugation, a comprehensive understanding of its reactivity profile is paramount for ensuring the precision and reliability of experimental outcomes. This guide provides an objective comparison of this compound's reactivity with its intended thiol targets versus other functional groups, supported by experimental data and detailed protocols.
The maleimide moiety of this compound is a highly efficient thiol-reactive functional group, prized for its ability to form stable covalent bonds with cysteine residues in proteins and other thiol-containing biomolecules. However, the chemoselectivity of this reaction is highly dependent on specific experimental conditions, most notably pH. Understanding and controlling these conditions is critical to minimize off-target reactions and ensure the generation of homogenous and well-defined conjugates.
The Primary Reaction: Thiol-Maleimide Conjugation
The desired reaction involves the Michael addition of a thiol group to the electron-deficient double bond of the maleimide ring, forming a stable thioether linkage. This reaction is highly efficient and proceeds rapidly under mild conditions.
Key Side Reactions and Cross-Reactivity
While highly selective for thiols under optimal conditions, this compound can participate in undesirable side reactions, primarily with primary amines and through hydrolysis.
Cross-Reactivity with Primary Amines
The most significant source of cross-reactivity for maleimides is the reaction with primary amines, such as the ε-amino group of lysine residues. This reaction becomes increasingly competitive as the pH rises above 7.5.[1][2][3] At neutral pH (7.0), the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues.[1][3] However, at alkaline pH, the deprotonated form of primary amines becomes a more potent nucleophile, leading to off-target labeling.
Hydrolysis of the Maleimide Ring
The maleimide ring is susceptible to hydrolysis, a reaction that opens the ring to form a maleamic acid derivative. This hydrolyzed product is unreactive towards thiols, effectively quenching the labeling reagent. The rate of hydrolysis is significantly influenced by pH and temperature, with increased rates at higher pH values. To ensure efficient conjugation, it is crucial to prepare aqueous solutions of this compound immediately before use and to work within the recommended pH range.
Thiazine Rearrangement with N-terminal Cysteines
A specific side reaction can occur when labeling peptides or proteins with an N-terminal cysteine. The initial thioether adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring. This rearrangement is promoted by basic conditions and results in a structurally different linkage, which may impact the biological activity of the conjugate.
Quantitative Comparison of Maleimide Reactivity
The following table summarizes the relative reactivity of maleimides with thiols and primary amines at different pH values, highlighting the critical importance of pH control for achieving specificity.
| pH | Relative Reaction Rate (Thiol vs. Amine) | Predominant Reaction | Notes |
| 6.5 - 7.5 | ~1000 : 1 | Thiol-Maleimide Addition | Optimal pH range for selective labeling of cysteine residues. |
| > 7.5 | Decreasingly selective | Thiol-Maleimide Addition & Amine-Maleimide Addition | Increased rate of reaction with primary amines (e.g., lysine). Increased rate of hydrolysis. |
| < 6.5 | Very slow | Minimal reaction | The concentration of the reactive thiolate anion is significantly reduced. |
Experimental Protocols
To assess and control the specificity of this compound labeling, the following experimental protocols are provided.
Protocol 1: pH-Dependent Labeling of a Model Protein
Objective: To demonstrate the effect of pH on the labeling specificity of this compound for a protein containing both cysteine and lysine residues.
Materials:
-
Model protein (e.g., Bovine Serum Albumin - BSA)
-
This compound
-
Phosphate buffer (100 mM), pH 6.5, 7.5, and 8.5
-
Reducing agent (e.g., TCEP)
-
Desalting column
-
SDS-PAGE analysis equipment
-
Fluorescence gel imager
-
Mass spectrometer (optional, for identification of labeled residues)
Procedure:
-
Protein Preparation: Dissolve the model protein in each of the phosphate buffers to a final concentration of 1 mg/mL.
-
Reduction (Optional): If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 10-fold molar excess of this compound to each protein solution. Incubate for 2 hours at room temperature, protected from light.
-
Quenching: Quench the reaction by adding a 100-fold molar excess of a free thiol (e.g., L-cysteine).
-
Purification: Remove excess dye and quenching reagent using a desalting column equilibrated with PBS.
-
Analysis:
-
Analyze the labeled protein by SDS-PAGE and visualize using a fluorescence gel imager to assess the extent of labeling.
-
(Optional) Perform mass spectrometry analysis to identify the specific amino acid residues that have been labeled.
-
Protocol 2: Competitive Labeling Assay
Objective: To quantitatively compare the reactivity of this compound towards a thiol and an amine.
Materials:
-
N-acetyl-L-cysteine (thiol-containing molecule)
-
N-acetyl-L-lysine (amine-containing molecule)
-
This compound
-
Phosphate buffer (100 mM), pH 7.0 and 8.5
-
HPLC system with a fluorescence detector
Procedure:
-
Reactant Preparation: Prepare equimolar solutions of N-acetyl-L-cysteine and N-acetyl-L-lysine in each of the phosphate buffers.
-
Dye Preparation: Prepare a stock solution of this compound in DMSO.
-
Reaction: Add a sub-stoichiometric amount of this compound to the mixed reactant solutions. Incubate for 1 hour at room temperature.
-
Analysis: Analyze the reaction mixture by HPLC with fluorescence detection. Quantify the peak areas corresponding to the Cy3.5-cysteine adduct and the Cy3.5-lysine adduct.
-
Calculation: Calculate the ratio of the two products to determine the relative reactivity at each pH.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and a typical experimental workflow.
Caption: Reaction pathways of this compound with different functional groups.
References
Benchmarking Cy3.5 Maleimide Conjugates Against Industry Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent label is a critical decision that directly impacts experimental success. This guide provides an objective comparison of Cy3.5 maleimide conjugates against other industry-standard fluorescent dyes with similar spectral properties. The following data and protocols are intended to assist in making an informed choice for your specific application, whether it be in fluorescence microscopy, flow cytometry, or other fluorescence-based assays.
Quantitative Performance Comparison
The selection of a fluorescent dye is often a trade-off between various photophysical properties. The following table summarizes key performance metrics for Cy3.5 and its spectral counterparts, Alexa Fluor 555 and DyLight 550.
| Property | Cy3.5 | Alexa Fluor 555 | DyLight 550 |
| Excitation Maximum (nm) | ~581 | ~555 | ~550 |
| Emission Maximum (nm) | ~596 | ~565 | ~575 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~150,000 | ~150,000 | ~150,000 |
| Quantum Yield (Φ) | ~0.15 | ~0.10 | Not widely reported |
| Brightness (ε x Φ) | ~22,500 | ~15,000 | - |
| Photostability | Moderate | High | High |
| Reactive Group | Maleimide | Maleimide, NHS Ester, etc. | Maleimide, NHS Ester, etc. |
Note: Brightness is a calculated value (Molar Extinction Coefficient x Quantum Yield) and provides a relative measure of the fluorescence intensity.[1] Quantum yield and photostability can be influenced by the local environment and the nature of the conjugated biomolecule.
Experimental Workflow
The following diagram outlines the general workflow for a comparative study of fluorescent dye maleimide conjugates.
Caption: Experimental workflow for comparing fluorescent dye maleimide conjugates.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protein Labeling with Maleimide Dyes
This protocol describes the general procedure for labeling a protein with a free cysteine residue using a maleimide-functionalized fluorescent dye.
Materials:
-
Purified protein with at least one accessible cysteine residue (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.0-7.4). The buffer should be free of reducing agents.[2]
-
Fluorescent dye maleimide.
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Labeling Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2.
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol.
-
Purification column (e.g., gel filtration column like Sephadex G-25).[2]
Procedure:
-
Protein Preparation: Ensure the protein is in a buffer free of any reducing agents like DTT or β-mercaptoethanol. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Dye Preparation: Immediately before use, dissolve the dye maleimide in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. The optimal ratio should be determined empirically for each protein.[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2]
-
Quenching the Reaction: Add a quenching agent (e.g., DTT to a final concentration of 10 mM) to stop the reaction by reacting with any excess maleimide. Incubate for 15-30 minutes.
-
Purification: Remove the unreacted dye and quenching agent by gel filtration or extensive dialysis. The labeled protein can often be visually identified as the first colored band to elute from a gel filtration column.
Determination of the Degree of Labeling (DOL)
The DOL, or the molar ratio of dye to protein, is a critical parameter for ensuring reproducibility.
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M))
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Measurement of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined relative to a known standard.
Materials:
-
Spectrofluorometer.
-
UV-Vis Spectrophotometer.
-
Standard dye with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φf = 0.95).
-
Labeled protein conjugate and the standard dye at various concentrations.
Procedure:
-
Prepare a series of dilutions for both the labeled protein and the standard dye.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to minimize inner filter effects.
-
Measure the fluorescence emission spectrum for each dilution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the labeled protein and the standard.
-
The quantum yield of the sample can be calculated using the following equation: Φf_sample = Φf_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
-
Slope is the gradient of the line from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Photostability Assay
Photostability, or the resistance to photobleaching, is crucial for applications involving prolonged light exposure, such as time-lapse microscopy.
Procedure:
-
Immobilize the fluorescently labeled proteins on a glass slide or in a multi-well plate.
-
Expose the samples to continuous illumination using a fluorescence microscope with a defined light intensity.
-
Acquire images at regular time intervals.
-
Measure the fluorescence intensity of the samples in each image over time.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the photostability. The time taken for the fluorescence to decrease to 50% of its initial value (the half-life) is often used for comparison. It is critical to use the same light intensity and conditions when comparing different dyes.
References
Safety Operating Guide
Proper Disposal of Cy3.5 Maleimide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Cy3.5 maleimide, a fluorescent dye commonly used in bioconjugation. By adhering to these procedures, laboratories can minimize environmental impact and maintain the highest standards of safety.
Immediate Safety and Handling
According to its Safety Data Sheet (SDS), this compound is not classified as a dangerous substance or mixture under the Globally Harmonized System (GHS). However, as with any chemical, appropriate laboratory practices should be followed.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling this compound in its solid form or in solution.
-
Avoid Inhalation and Contact: Minimize the generation of dust when working with the solid compound. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling larger quantities or preparing stock solutions.
Disposal Procedures for this compound
While this compound is not classified as hazardous, the disposal of fluorescent dyes requires careful consideration to prevent environmental contamination. The following step-by-step guide outlines the recommended disposal procedures.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in a sound disposal plan.
-
Designated Waste Container: Establish a clearly labeled, leak-proof container for all this compound waste. This includes:
-
Unused or expired this compound solid.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes).
-
Aqueous solutions containing the dye.
-
The first rinse of any glassware or containers that held the dye.
-
-
Labeling: The waste container must be labeled as "Non-Hazardous Chemical Waste" and should clearly identify the contents, including "this compound" and the solvent used (e.g., DMSO, water).
-
Incompatible Wastes: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Treatment of Liquid Waste (Optional but Recommended)
For laboratories generating significant quantities of aqueous waste containing fluorescent dyes, chemical degradation can be an effective pre-treatment step to minimize the environmental impact of the dye's fluorescence.
Experimental Protocol: Chemical Degradation using Sodium Hypochlorite (Bleach)
This protocol is a general guideline for the degradation of cyanine dyes. It is essential to test this procedure on a small scale first to ensure compatibility with your specific waste stream.
-
Preparation: In a designated chemical fume hood, place the aqueous this compound waste in a suitable container (e.g., a glass beaker) with a magnetic stir bar.
-
pH Adjustment: Check the pH of the solution. If it is acidic, neutralize it with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8.
-
Oxidation: Slowly add a 10% solution of sodium hypochlorite (household bleach) to the stirring dye solution. A general starting point is a 1:1 volume ratio of bleach to dye solution.
-
Reaction: Allow the mixture to stir at room temperature for at least 2 hours. The disappearance of the dye's color is an indicator of degradation.
-
Neutralization: After the reaction is complete, neutralize the excess hypochlorite by adding a reducing agent, such as sodium bisulfite or sodium thiosulfate, until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).
-
Final Disposal: The treated, decolorized solution can then be disposed of as non-hazardous aqueous chemical waste according to your institution's guidelines.
Step 3: Final Disposal
-
Solid Waste: Solid waste, including contaminated consumables and small amounts of expired solid dye, should be collected in the designated waste container.
-
Liquid Waste: Untreated or treated liquid waste containing this compound should be collected in the designated liquid waste container.
-
Empty Containers: Empty this compound vials should be triple-rinsed with a suitable solvent (e.g., DMSO or ethanol). The first rinseate must be collected as chemical waste. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations. The rinsed, air-dried, and defaced container can then be disposed of in the regular trash or glass recycling.
-
Contact EHS: Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) office for pickup and final disposal. Do not dispose of this compound waste in the regular trash or down the sanitary sewer without prior treatment and institutional approval.
Quantitative Data Summary
| Waste Type | Collection Method | Treatment | Final Disposal Route |
| Solid Waste (Unused dye, contaminated consumables) | Labeled, sealed container for non-hazardous chemical waste. | None | Institutional EHS pickup. |
| Liquid Waste (Aqueous solutions, first rinseate) | Labeled, sealed container for non-hazardous liquid chemical waste. | Optional: Chemical degradation with sodium hypochlorite. | Institutional EHS pickup. |
| Empty Containers | N/A | Triple-rinse; collect first rinseate as chemical waste. | Regular trash or recycling after rinsing and defacing. |
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway for Responsible Chemical Disposal
Caption: Pathway for responsible laboratory chemical waste management.
By implementing these procedures, laboratories can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility. Always consult your institution's specific guidelines and local regulations for chemical waste disposal.
Personal protective equipment for handling Cy3.5 maleimide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides immediate safety and logistical information for the use of Cy3.5 maleimide, a thiol-reactive near-infrared dye. Adherence to these procedures is critical for personal safety and environmental compliance.
Hazard Identification
While a specific Safety Data Sheet (SDS) may not always be readily available, the general class of maleimides is considered hazardous and should be handled with care.[1] The GHS07 "Exclamation Mark" symbol is associated with this compound, indicating it may cause irritation, skin sensitization, or other hazardous effects.[2] The primary routes of potential exposure are skin contact, eye contact, and inhalation.[3] Therefore, a comprehensive safety approach incorporating engineering controls, personal protective equipment, and strict operational procedures is essential.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against skin contact.[3] Double gloving is advisable. |
| Eyes | Safety goggles | Tight-sealing safety goggles are necessary to protect against splashes and fine dust. |
| Face | Face shield | A face shield should be worn in addition to safety goggles, especially when there is a risk of splashing. |
| Body | Laboratory coat | A flame-resistant lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | NIOSH/MSHA-approved respirator or chemical fume hood | A respirator is required when working with the solid compound outside of a certified chemical fume hood to avoid inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container at -20°C in a dry, dark place, and protect from light and moisture.
2. Preparation of Stock Solutions:
-
All handling of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation.
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation.
-
Prepare a stock solution, for example, 10 mM, by dissolving the this compound in anhydrous DMSO or DMF.
-
Protect the stock solution from light by using an amber vial or wrapping the vial in aluminum foil. Store the stock solution at -20°C; it should be stable for up to four weeks when protected from light and moisture.
3. Protein Labeling Reaction:
-
If necessary, reduce disulfide bonds in the protein solution by adding a 10-fold molar excess of TCEP and incubating for 30 minutes.
-
Add the this compound stock solution to the protein solution, typically at a 10-20 molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
To consume any excess thiol-reactive reagent, a low molecular weight thiol like glutathione or mercaptoethanol can be added.
4. Purification:
-
Purify the resulting conjugate using dialysis or gel filtration to remove unreacted dye.
Disposal Plan
Proper segregation and disposal of chemical waste are imperative to prevent environmental contamination and adhere to regulatory standards.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, clearly labeled hazardous waste container.
-
Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and absorbent materials as solid hazardous waste in a sealed and labeled container.
-
Empty Vials: The original vial should be triple-rinsed. The first rinse should be collected as hazardous waste. Subsequent rinses may be disposed of down the drain with copious amounts of water, pending institutional guidelines.
-
NEVER dispose of this compound waste in the regular trash.
Spill Management
-
Minor Spills: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material like vermiculite or sand. Collect the absorbed material into a suitable, labeled container for waste disposal.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
